(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQBBXPSVGTQT-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453124 | |
| Record name | tert-Butyl [(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103322-56-1 | |
| Record name | tert-Butyl [(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, also known as Boc-L-cyclohexylalaninol, is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its structural features, comprising a protected amine, a primary alcohol, and a cyclohexyl moiety, make it a valuable intermediate in the synthesis of complex molecules, most notably as a key component in the synthesis of the direct renin inhibitor, Aliskiren.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data interpretation.
Chemical and Physical Properties
This compound is a white to off-white solid. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₇NO₃ | [3] |
| Molecular Weight | 257.37 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | Data not available. For the related compound (S)-2-(Boc-amino)-3-phenyl-1-propanol: 94-96 °C. | |
| Optical Rotation | [α]²⁰/D approx. -24° (c=1 in 80% MeOH) | [4] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | |
| CAS Number | 103322-56-1 | [3] |
Synthesis
The synthesis of this compound typically involves the protection of the amino group of the corresponding amino alcohol, (S)-2-amino-3-cyclohexyl-1-propanol. The most common method for this transformation is the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Boc Protection of (S)-2-amino-3-cyclohexyl-1-propanol
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
(S)-2-amino-3-cyclohexyl-1-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolution: Dissolve (S)-2-amino-3-cyclohexyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water.
-
Base Addition: Add a base (e.g., sodium bicarbonate [1.5 eq] or triethylamine [1.2 eq]) to the solution and stir until it is fully dissolved.
-
Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
If a water-miscible co-solvent was used, remove it under reduced pressure.
-
Add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the cyclohexyl moiety, and the propanol backbone.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Boc (C(CH₃)₃) | ~1.45 | s |
| Cyclohexyl (CH₂) | 0.8 - 1.8 | m |
| CH₂ (propanol backbone) | ~1.5 | m |
| CH (propanol backbone) | ~3.6 | m |
| CH₂OH | ~3.5 | m |
| NH | ~5.0 | d |
| OH | Variable | br s |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the cyclohexyl and propanol moieties.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Boc (C(CH₃)₃) | ~28.5 |
| Boc (C(CH₃)₃) | ~79.5 |
| Boc (C=O) | ~156.0 |
| Cyclohexyl (CH₂) | 26.0 - 35.0 |
| CH₂ (propanol backbone) | ~38.0 |
| CH (propanol backbone) | ~53.0 |
| CH₂OH | ~65.0 |
Mass Spectrometry
In mass spectrometry (electrospray ionization, ESI), the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 258.2. Fragmentation may involve the loss of the Boc group or water.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H, O-H, C-H, and C=O functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3300-3500 (broad) |
| N-H stretch (carbamate) | ~3350 |
| C-H stretch (aliphatic) | 2850-2950 |
| C=O stretch (carbamate) | ~1685 |
| N-H bend | ~1520 |
| C-O stretch (alcohol) | 1050-1150 |
Applications in Drug Development
This compound is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds.[5] Its primary application is in the construction of the renin inhibitor Aliskiren, where it forms a significant portion of the molecule's backbone.[6][7]
Role in Aliskiren Synthesis
The synthesis of Aliskiren involves the coupling of several fragments. This compound serves as a precursor to one of these key fragments. The Boc-protected amine allows for selective reactions at the hydroxyl group, and its chirality is essential for the final stereochemistry and biological activity of Aliskiren.
The general workflow for its utilization is depicted below:
Caption: General workflow for the use of the title compound in Aliskiren synthesis.
Signaling Pathways
While this compound itself is not known to be directly involved in signaling pathways, its role as a key building block for Aliskiren connects it to the Renin-Angiotensin-Aldosterone System (RAAS). Aliskiren directly inhibits renin, the enzyme that catalyzes the first and rate-limiting step of this pathway. By blocking the conversion of angiotensinogen to angiotensin I, Aliskiren ultimately reduces blood pressure.
The logical relationship of its derivative, Aliskiren, within the RAAS pathway is illustrated below:
Caption: Inhibition of the RAAS pathway by Aliskiren.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and the presence of orthogonal protecting groups make it an ideal starting material for the synthesis of complex, biologically active molecules. A thorough understanding of its chemical properties and synthetic methodologies is crucial for its effective utilization in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. SI2189442T1 - Process and intermediates for the preparation of aliskiren - Google Patents [patents.google.com]
- 3. (S)-(-)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-1-propanol | C14H27NO3 | CID 11043405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
CAS Number: 103322-56-1
This technical guide provides a comprehensive overview of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, a chiral building block crucial in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.
Chemical and Physical Properties
This compound, also known as Boc-L-cyclohexylalaninol, is a white to off-white solid. Its chemical structure features a cyclohexyl group, a carbamate-protected amine, and a primary alcohol, rendering it a valuable synthon in asymmetric synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 103322-56-1 | [1] |
| Molecular Formula | C₁₄H₂₇NO₃ | [1] |
| Molecular Weight | 257.37 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 63-65 °C | |
| Boiling Point | 353.5±11.0 °C at 760 mmHg | |
| Density | 1.0±0.1 g/cm³ | |
| Optical Rotation | [α]²⁰/D -24±2°, c=1 in methanol | |
| Flash Point | 167.6±19.1 °C | |
| Refractive Index | 1.486 |
Table 2: Spectral Data Summary
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR (CDCl₃) | Consistent with the structure, showing signals for the Boc group, cyclohexyl ring, and the propanol backbone. |
| ¹³C NMR (CDCl₃) | Shows characteristic peaks for the carbonyl of the Boc group, the carbons of the cyclohexyl ring, and the carbons of the propanol chain. |
| IR (KBr) | Characteristic absorptions for N-H stretching, C=O stretching (carbamate), and O-H stretching. |
Role in Drug Discovery and Development
This compound serves as a critical chiral building block in the synthesis of several classes of therapeutic agents, most notably renin inhibitors and HIV protease inhibitors .[2][3][4][5] The cyclohexylalanine moiety is often incorporated into the inhibitor structure to mimic the hydrophobic side chains of natural amino acids, such as leucine or phenylalanine, thereby facilitating binding to the active site of the target enzyme.
The general workflow for utilizing this compound in drug discovery involves a series of synthetic steps, starting with the deprotection of the Boc group to liberate the free amine, followed by coupling with other synthetic fragments.
Experimental Protocols
Boc Deprotection of this compound
The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step to enable further synthetic transformations. Acid-catalyzed deprotection is the most common method.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 2-3 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (S)-2-amino-3-cyclohexyl-1-propanol.
-
The crude product can be purified further by column chromatography or crystallization if necessary.
Coupling with a Carboxylic Acid (General Procedure)
This protocol outlines a standard procedure for forming an amide bond between the deprotected amine and a carboxylic acid, a common step in the synthesis of peptide-based inhibitors.
Materials:
-
(S)-2-amino-3-cyclohexyl-1-propanol (from the deprotection step)
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.
-
Add DCC or EDC (1.1 eq) to the solution and stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve (S)-2-amino-3-cyclohexyl-1-propanol (1.0 eq) and TEA or DIPEA (1.2 eq) in anhydrous DMF or DCM.
-
Add the solution of the amine to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway Context: Inhibition of Renin-Angiotensin System and HIV Protease
The end products synthesized using this compound as a building block are designed to interfere with specific enzymatic pathways critical for disease progression.
Renin-Angiotensin System (RAS): Renin is an aspartic protease that cleaves angiotensinogen to angiotensin I, the rate-limiting step in the RAS pathway. This pathway plays a crucial role in regulating blood pressure. Inhibitors designed with the cyclohexylalanine scaffold block the active site of renin, preventing this cleavage and thereby lowering blood pressure.[2]
HIV Protease: HIV protease is essential for the life cycle of the human immunodeficiency virus. It cleaves newly synthesized polyproteins into mature, functional viral proteins. Inhibitors containing the cyclohexylalanine moiety act as transition-state analogs, binding tightly to the active site of the HIV protease and preventing the maturation of new viral particles.[3][4][5]
Safety Information
This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in the synthesis of potent enzyme inhibitors. Its unique structural features allow for the creation of peptidomimetics with enhanced binding affinities and pharmacokinetic properties. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate its effective use in research and drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel renin inhibitors containing (2S,3S,5S)-2-amino-1-cyclohexyl-6-methyl-3,5-heptanediol fragment as a transition-state mimic at the P1-P1' cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
Technical Guide: (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its structural features, comprising a protected amine, a primary alcohol, and a cyclohexyl group, make it a valuable intermediate in the synthesis of complex molecules, most notably as a key component in the synthesis of the direct renin inhibitor, Aliskiren. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its role in drug development, illustrated through a synthetic pathway diagram.
Physicochemical Properties
The quantitative data for this compound and its corresponding deprotected amine hydrochloride are summarized in the table below for easy comparison.
| Property | This compound | (S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride |
| Molecular Formula | C₁₄H₂₇NO₃ | C₉H₂₀ClNO |
| Molecular Weight | 257.37 g/mol [1] | 193.71 g/mol [2] |
| Appearance | White to off-white solid | White crystalline solid |
| Melting Point | Not available | 230 °C (dec.)[2] |
| Optical Activity | Not available | [α]₂₀/D +2.6° (c=1 in methanol) |
| CAS Number | 103322-56-1[1] | 117160-99-3[2] |
Experimental Protocol: Synthesis of this compound
This protocol details the protection of the amino group of (S)-2-amino-3-cyclohexyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
(S)-2-Amino-3-cyclohexyl-1-propanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-2-amino-3-cyclohexyl-1-propanol hydrochloride in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add triethylamine or diisopropylethylamine to the solution to neutralize the hydrochloride and free the amine.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.
Application in Drug Synthesis: The Role in Aliskiren Synthesis
This compound is a crucial chiral intermediate in the synthesis of Aliskiren, a potent direct renin inhibitor used for the treatment of hypertension.[3] The stereochemistry of this building block is essential for the biological activity of the final drug molecule. The following diagram illustrates a simplified synthetic workflow highlighting the incorporation of this key intermediate.
Caption: Synthetic workflow for Aliskiren highlighting the role of the title compound.
This logical diagram illustrates the progression from the starting amino alcohol to the final active pharmaceutical ingredient, Aliskiren. The initial step involves the protection of the amine group with a Boc moiety, leading to the title compound. This protected intermediate then undergoes a coupling reaction with a second key fragment (the side chain precursor). Subsequent deprotection and further synthetic modifications ultimately yield the final drug substance. The chirality of this compound is critical in establishing the correct stereochemistry of the final Aliskiren molecule, which is paramount for its therapeutic efficacy.
References
An In-depth Technical Guide to (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol: Structure, Synthesis, and Application in Drug Discovery
(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol , a chiral amino alcohol derivative, serves as a valuable building block in medicinal chemistry and drug development. Its unique structural features, combining a bulky cyclohexyl group with a protected amine and a primary alcohol, make it a sought-after intermediate in the synthesis of complex molecules, most notably renin inhibitors for the management of hypertension. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its pivotal role in the development of therapeutic agents targeting the Renin-Angiotensin-Aldosterone System (RAAS).
Chemical Structure and Properties
This compound, also known by synonyms such as Boc-L-cyclohexylalaninol and Boc-Cha-ol, possesses the chemical formula C₁₄H₂₇NO₃.[1] The structure features a propane backbone with a cyclohexyl group at the C3 position, a tert-butoxycarbonyl (Boc) protected amine at the C2 position, and a hydroxyl group at the C1 position. The "(S)" designation indicates the stereochemistry at the chiral center (C2).
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₇NO₃ | [1] |
| Molecular Weight | 257.37 g/mol | [1] |
| Appearance | Light yellow gel | [2] |
| CAS Number | 103322-56-1 | [1] |
| Optical Rotation [α]²⁰/D | -24 ± 1° (c=1 in 80% MeOH) | [2] |
| Purity | ≥ 99% (Assay by titration on dried basis) | [2] |
Synthesis of this compound
The synthesis of this compound typically involves two key steps: the preparation of the parent amino alcohol, (S)-2-amino-3-cyclohexyl-1-propanol, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of (S)-2-amino-3-cyclohexyl-1-propanol
The enantiomerically pure amino alcohol can be synthesized from the corresponding amino acid, (S)-3-cyclohexylalanine, via reduction of the carboxylic acid functionality.
Materials:
-
(S)-3-cyclohexylalanine
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Dry diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, a suspension of lithium aluminum hydride in anhydrous THF is prepared and cooled to 0 °C.
-
A solution of (S)-3-cyclohexylalanine in anhydrous THF is added dropwise to the LiAlH₄ suspension under a nitrogen atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again water, while maintaining a low temperature.
-
The resulting precipitate is filtered off and washed with THF and diethyl ether.
-
The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude (S)-2-amino-3-cyclohexyl-1-propanol.
-
The crude product can be further purified by distillation or crystallization of its hydrochloride salt.
Experimental Protocol: Boc Protection
The protection of the amino group is a standard procedure in peptide synthesis and organic chemistry.
Materials:
-
(S)-2-amino-3-cyclohexyl-1-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
(S)-2-amino-3-cyclohexyl-1-propanol is dissolved in dichloromethane or THF.
-
Triethylamine is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica gel to afford the final product as a light yellow gel.
Application in Drug Discovery: Synthesis of Renin Inhibitors
This compound is a key chiral building block in the synthesis of a class of antihypertensive drugs known as renin inhibitors.[3] These drugs act by blocking the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), the conversion of angiotensinogen to angiotensin I by the enzyme renin.
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Dysregulation of this system can lead to hypertension. Renin inhibitors directly target the top of this cascade, offering a potent mechanism for blood pressure control.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for renin inhibitors.
Experimental Workflow: Synthesis of a Renin Inhibitor
The synthesis of a renin inhibitor using this compound typically involves the deprotection of the Boc group to free the amine, followed by coupling with other molecular fragments. The hydroxyl group can also be further functionalized.
Caption: General workflow for the synthesis of a renin inhibitor using the target molecule.
Conclusion
This compound is a strategically important chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an ideal starting material for the asymmetric synthesis of complex drug molecules. The primary application of this compound in the development of renin inhibitors highlights its significance in the ongoing efforts to combat cardiovascular diseases. The synthetic protocols and biological context provided in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. (S)-(-)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-1-propanol | C14H27NO3 | CID 11043405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-L-Cyclohexylalaninol | PMC Isochem [pmcisochem.fr]
- 3. Novel renin inhibitors containing (2S,3S,5S)-2-amino-1-cyclohexyl-6-methyl-3,5-heptanediol fragment as a transition-state mimic at the P1-P1' cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Purity of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, also known as N-Boc-L-cyclohexylalaninol, is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical integrity is paramount, as the presence of the undesired (R)-enantiomer can lead to significant differences in biological activity, efficacy, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis and, most importantly, the determination of the chiral purity of this compound. Detailed experimental protocols for its preparation via the reduction of N-Boc-L-cyclohexylalanine and its subsequent chiral analysis by High-Performance Liquid Chromatography (HPLC) are presented. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to ensure the quality and stereochemical integrity of this vital synthetic intermediate.
Introduction
Chirality is a fundamental property in drug design and development, with different enantiomers of a drug molecule often exhibiting vastly different pharmacological and toxicological profiles. Consequently, the control of chiral purity of starting materials and intermediates is a critical aspect of pharmaceutical manufacturing. This compound serves as a key intermediate in the synthesis of various complex molecules. The tert-butoxycarbonyl (Boc) protecting group allows for its strategic incorporation into larger molecules, while the chiral amino alcohol moiety is a common feature in many biologically active compounds. This guide outlines a robust methodology for the preparation and chiral purity assessment of this compound.
Synthesis of this compound
A common and efficient method for the enantioselective synthesis of this compound is the reduction of the corresponding N-protected amino acid, N-Boc-L-cyclohexylalanine. This precursor is commercially available or can be synthesized from L-cyclohexylalanine.
Experimental Protocol: Reduction of N-Boc-L-cyclohexylalanine
This protocol describes a general procedure for the reduction of the carboxylic acid functionality to a primary alcohol.
Materials:
-
N-Boc-L-cyclohexylalanine
-
Tetrahydrofuran (THF), anhydrous
-
Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-L-cyclohexylalanine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH3·THF) in THF (approx. 1.5 eq) to the stirred solution. The addition should be dropwise to control the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the crude this compound by flash column chromatography on silica gel.
Chiral Purity Analysis by HPLC
The determination of the enantiomeric excess (e.e.) of this compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. The method involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Recommended Chiral Stationary Phases (CSPs)
For N-Boc protected amino alcohols, polysaccharide-based and macrocyclic glycopeptide-based CSPs have shown excellent performance.[1]
-
Polysaccharide-based CSPs: Columns such as the CHIRALPAK® series (e.g., CHIRALPAK® IA, IC) are often effective.[2] These phases, typically based on amylose or cellulose derivatives, provide chiral recognition through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
-
Macrocyclic Glycopeptide-based CSPs: Columns like the CHIROBIOTIC® series (e.g., CHIROBIOTIC® T) are also highly suitable for the separation of polar and ionic chiral compounds like amino alcohols.[3]
Experimental Protocol: Chiral HPLC Analysis
The following is a representative protocol for the chiral HPLC analysis of this compound. Method optimization may be required depending on the specific instrument and column used.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with UV detector |
| Chiral Stationary Phase | CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of ~1 mg/mL |
| Racemic Standard | A racemic standard of (±)-2-(Boc-amino)-3-cyclohexyl-1-propanol should be prepared to confirm the elution order and resolution of the enantiomers. |
Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of n-hexane and isopropanol. Degas the mobile phase before use.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Prepare a solution of the racemic standard in the mobile phase.
-
Inject the racemic standard to determine the retention times of the (S)- and (R)-enantiomers and to confirm adequate separation.
-
Prepare a solution of the synthesized this compound sample in the mobile phase.
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times obtained from the racemic standard.
-
Calculate the enantiomeric excess (% e.e.).
Data Presentation and Interpretation
Quantitative data from the chiral HPLC analysis should be presented in a clear and structured format.
Representative Chromatographic Data
The following table presents hypothetical, yet representative, data for the chiral separation of (±)-2-(Boc-amino)-3-cyclohexyl-1-propanol using the method described above.
| Enantiomer | Retention Time (t_R) (min) | Peak Area |
| This compound | 12.5 | 99,500 |
| (R)-(+)-2-(Boc-amino)-3-cyclohexyl-1-propanol | 14.8 | 500 |
Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase used.
Calculation of Enantiomeric Excess (% e.e.)
The enantiomeric excess is a measure of the purity of a chiral substance. It is calculated from the peak areas of the two enantiomers in the chromatogram.
Formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Where:
-
Area_major = Peak area of the major enantiomer ((S)-enantiomer in this case)
-
Area_minor = Peak area of the minor enantiomer ((R)-enantiomer)
Example Calculation: Using the data from the table above: % e.e. = [ (99,500 - 500) / (99,500 + 500) ] x 100 % e.e. = [ 99,000 / 100,000 ] x 100 % e.e. = 99.0%
A high enantiomeric excess (typically >98%) is desirable for chiral intermediates used in pharmaceutical synthesis.
Conclusion
The control of chiral purity is a non-negotiable aspect of modern pharmaceutical development. This guide has provided a detailed framework for the synthesis and, critically, the chiral purity analysis of this compound. The presented protocols for synthesis via reduction and analysis by chiral HPLC offer a reliable pathway for researchers and scientists to produce and verify this important chiral building block. For applications where stereochemical integrity is of utmost importance, it is strongly recommended that in-house chiral purity analysis be performed on all batches of this intermediate to ensure the quality and safety of the final drug substance.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
In-depth Technical Guide: Spectroscopic Data for N-Boc-(S)-cyclohexylalaninol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-(S)-cyclohexylalaninol, a valuable chiral building block in organic synthesis, particularly in the development of novel therapeutic agents. Due to the limited availability of directly published complete spectral datasets for this specific molecule, this guide also includes comparative data from closely related analogs to provide a robust predictive framework for its characterization.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for N-Boc-(S)-cyclohexylalaninol.
Table 1: ¹H NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |
| NH | ~4.5-5.0 | d | Broad singlet upon D₂O exchange. |
| CH-OH | ~3.5-3.8 | m | |
| CH₂-OH | ~3.4-3.6 | m | |
| CH-N | ~3.6-4.0 | m | |
| CH₂-cyclohexyl | ~1.1-1.4 | m | |
| Cyclohexyl-H | ~0.8-1.8 | m | Complex multiplet. |
| Boc (t-butyl) | ~1.4 | s | Characteristic singlet for the 9 protons. |
Note: Predicted chemical shifts are based on analogous compounds such as N-Boc-L-phenylalaninol and N-Boc-L-alaninol. The solvent is typically CDCl₃ or CD₃OD.
Table 2: ¹³C NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ ppm) |
| C=O (Boc) | ~156 |
| C (Boc) | ~80 |
| CH₃ (Boc) | ~28 |
| CH-N | ~55 |
| CH₂-OH | ~65 |
| CH₂-cyclohexyl | ~40 |
| Cyclohexyl-C | ~26-35 |
Note: Predicted chemical shifts are based on analogous compounds and general values for N-Boc protected amino alcohols.
Table 3: IR and Mass Spectrometry Data
| Technique | Key Peaks / Values | Interpretation |
| IR (cm⁻¹) | ~3400 (br), ~3300 (br), ~2920, ~2850, ~1680, ~1170 | O-H stretch (alcohol), N-H stretch (amide), C-H stretch (aliphatic), C=O stretch (carbamate), C-O stretch |
| Mass Spec (ESI+) | m/z [M+Na]⁺ ~280.2 | Predicted molecular weight for C₁₄H₂₇NO₃ is 257.37 g/mol . |
Experimental Protocols
Synthesis of N-Boc-(S)-cyclohexylalaninol
-
(S)-cyclohexylalaninol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Triethylamine (1.1-1.5 eq) is added to the solution, and the mixture is stirred at room temperature.
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq), dissolved in the same solvent, is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in a water-immiscible solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-Boc-(S)-cyclohexylalaninol .
Workflow and Diagrams
The synthesis of N-Boc-(S)-cyclohexylalaninol follows a straightforward protection strategy. The logical workflow for this process is depicted below.
Caption: Synthetic workflow for N-Boc-(S)-cyclohexylalaninol.
This guide provides essential spectroscopic information and a reliable synthetic protocol for N-Boc-(S)-cyclohexylalaninol. Researchers are encouraged to perform their own analytical characterization to confirm the identity and purity of their synthesized material.
The Strategic Role of Boc Protection on Cyclohexylalaninol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(tert-Butoxycarbonylamino)-3-cyclohexylpropan-1-ol, commonly known as Boc-cyclohexylalaninol, is a pivotal building block in contemporary medicinal chemistry and peptide science. The strategic application of the tert-butoxycarbonyl (Boc) protecting group to the primary amine of cyclohexylalaninol is fundamental to its utility. This technical guide delineates the multifaceted role of Boc protection on cyclohexylalaninol, offering a comprehensive overview of its synthesis, physicochemical properties, solubility, and reactivity. Detailed experimental protocols for key transformations and its application in solid-phase peptide synthesis (SPPS) are provided, supported by quantitative data and logical workflow diagrams to facilitate its effective implementation in research and drug development.
Introduction: The Imperative of Amine Protection
In the synthesis of complex organic molecules, particularly peptides and their mimetics, the differential reactivity of various functional groups presents a significant challenge. The primary amine of an amino alcohol like cyclohexylalaninol is a potent nucleophile, readily participating in acylation and other reactions. To achieve regioselective modification at other sites, such as the hydroxyl group, or to control its incorporation into a growing peptide chain, the amine must be temporarily rendered inert.
The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group due to its stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions.[1] The protection of cyclohexylalaninol with a Boc group serves several critical functions:
-
Prevention of Self-Polymerization: It blocks the amine from reacting with activated carboxyl groups of other molecules.
-
Direction of Reactivity: It allows for selective reactions at the hydroxyl terminus of the molecule.
-
Enhanced Solubility: The lipophilic nature of the Boc group generally increases the solubility of the amino alcohol in organic solvents, which is advantageous for synthesis and purification.[2]
-
Controlled Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the Boc group provides temporary protection of the N-terminus, allowing for the sequential and controlled addition of amino acid residues.
Synthesis of Boc-Cyclohexylalaninol
There are two primary synthetic routes to obtain Boc-cyclohexylalaninol: the direct protection of cyclohexylalaninol and the reduction of Boc-cyclohexylalanine.
Direct Boc Protection of Cyclohexylalaninol
This method involves the direct reaction of cyclohexylalaninol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The higher nucleophilicity of the amine compared to the hydroxyl group allows for selective N-acylation.
Experimental Protocol: Boc Protection of (S)-Cyclohexylalaninol
Objective: To synthesize (S)-2-(tert-butoxycarbonylamino)-3-cyclohexylpropan-1-ol.
Materials:
-
(S)-Cyclohexylalaninol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or a 1:1 mixture of THF and water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
0.1 N aqueous HCl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-cyclohexylalaninol (1.0 eq) in THF or a THF/water mixture.
-
Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the residue with ethyl acetate and wash sequentially with 0.1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Quantitative Data: Based on analogous reactions with other amino alcohols, this procedure is expected to yield Boc-cyclohexylalaninol in high purity.[3]
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity | >98% |
Reduction of Boc-Cyclohexylalanine
An alternative route involves the reduction of the carboxylic acid of N-Boc-cyclohexylalanine to the corresponding primary alcohol. This is a common strategy when the N-protected amino acid is more readily available.
Experimental Protocol: Reduction of N-Boc-(S)-Cyclohexylalanine
Objective: To synthesize (S)-2-(tert-butoxycarbonylamino)-3-cyclohexylpropan-1-ol from its corresponding carboxylic acid.
Materials:
-
N-Boc-(S)-Cyclohexylalanine (Boc-Cha-OH)
-
Borane-tetrahydrofuran complex (BH₃·THF) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-(S)-cyclohexylalanine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (approx. 2.0 eq of BH₃) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting oil or solid by flash chromatography on silica gel.
Quantitative Data: Reduction of N-Boc protected amino acids to their corresponding alcohols are generally high-yielding.
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity | >97% |
Physicochemical Properties and Data Presentation
The introduction of the Boc group significantly alters the physicochemical properties of cyclohexylalaninol. The following tables summarize the key properties of both the unprotected and Boc-protected forms.
Table 1: Physicochemical Properties of Cyclohexylalaninol and Boc-Cyclohexylalaninol
| Property | (S)-Cyclohexylalaninol | (S)-Boc-Cyclohexylalaninol |
| Molecular Formula | C₉H₁₉NO | C₁₄H₂₇NO₃[2] |
| Molecular Weight | 157.25 g/mol | 257.37 g/mol [4] |
| Appearance | Solid | Light yellow gel[2] |
| CAS Number | 103322-54-9 | 103322-56-1[2] |
| Optical Rotation | Not readily available | [α]²⁰/D = -24 ± 1° (c=1 in 80% MeOH)[2] |
Impact of Boc Protection on Solubility and Reactivity
Solubility Profile
The Boc group, with its bulky tert-butyl moiety, significantly increases the lipophilicity of cyclohexylalaninol. This leads to a marked shift in its solubility profile. While cyclohexylalaninol has some solubility in polar solvents due to its amine and hydroxyl groups, its cyclohexyl ring provides a degree of non-polar character. The addition of the Boc group enhances this non-polar character, generally increasing its solubility in a wider range of organic solvents and decreasing its solubility in water.
Table 2: Comparative Solubility Profile (Qualitative)
| Solvent | Cyclohexylalaninol | Boc-Cyclohexylalaninol | Rationale for Difference |
| Water | Moderately Soluble | Sparingly Soluble | The large, non-polar Boc group reduces the overall polarity of the molecule, hindering favorable interactions with water. |
| Methanol, Ethanol | Soluble | Highly Soluble | Both compounds can engage in hydrogen bonding via the hydroxyl group. The increased lipophilicity of the Boc-protected form enhances its interaction with the alkyl chains of the alcohols. |
| Dichloromethane (DCM) | Sparingly Soluble | Highly Soluble | The non-polar nature of the Boc and cyclohexyl groups leads to favorable interactions with chlorinated solvents. |
| Tetrahydrofuran (THF) | Moderately Soluble | Highly Soluble | THF can solvate both the polar and non-polar regions of the Boc-protected molecule effectively. |
| Hexanes | Insoluble | Sparingly Soluble | The overall polarity is still too high for significant solubility in highly non-polar alkanes, but the Boc group improves it slightly. |
Reactivity Modulation
The primary role of the Boc group is to modulate the reactivity of the amine. In an unprotected cyclohexylalaninol molecule, both the amine and the hydroxyl group are nucleophilic and can react with electrophiles. However, the amine is generally more nucleophilic than the alcohol.
By converting the highly nucleophilic primary amine into a significantly less nucleophilic carbamate, the Boc group effectively "masks" the amine. This allows for selective reactions to occur at the hydroxyl group. For instance, acylation of the hydroxyl group can be achieved in high yield without competing N-acylation. This control of regioselectivity is crucial in multi-step syntheses.
Deprotection of Boc-Cyclohexylalaninol
The removal of the Boc group is typically achieved under acidic conditions, which cleaves the tert-butyl carbamate to regenerate the free amine. Trifluoroacetic acid (TFA) is commonly used for this purpose.
Experimental Protocol: TFA-Mediated Deprotection of Boc-Cyclohexylalaninol
Objective: To remove the Boc protecting group from Boc-cyclohexylalaninol.
Materials:
-
Boc-cyclohexylalaninol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-cyclohexylalaninol (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected cyclohexylalaninol.
Quantitative Data: TFA-mediated deprotection is generally a very efficient and high-yielding reaction.
| Parameter | Expected Value |
| Yield | >95% |
| Purity | High (often used in the next step without further purification) |
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-protected amino acids are foundational reagents in one of the two major strategies for SPPS (the other being Fmoc-based synthesis). In Boc-SPPS, the peptide is assembled on a solid support, and each cycle of amino acid addition involves the deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid.
The use of Boc-cyclohexylalaninol in SPPS allows for the incorporation of this non-proteinogenic amino alcohol into a peptide sequence. The cyclohexyl side chain can impart unique structural and functional properties to the resulting peptide, such as increased metabolic stability and enhanced receptor binding affinity.
Visualizations of Key Processes
The following diagrams, rendered in Graphviz DOT language, illustrate the key workflows and chemical transformations discussed in this guide.
Caption: Workflow for the Boc protection of cyclohexylalaninol.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: A single cycle of Boc-SPPS incorporating Boc-cyclohexylalaninol.
Conclusion
The Boc protection of cyclohexylalaninol is a critical enabling step for its use in the synthesis of complex molecules and peptidomimetics. This strategy effectively masks the nucleophilic amine, thereby directing reactivity towards the hydroxyl group and enabling controlled, sequential incorporation into peptide chains. The enhanced solubility in organic solvents further simplifies handling and purification processes. A thorough understanding of the principles of Boc protection and deprotection, as outlined in this guide, is essential for leveraging the full potential of Boc-cyclohexylalaninol as a valuable building block in drug discovery and development.
References
An In-depth Technical Guide on the Stereochemistry of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemical configuration is crucial for the biological activity of molecules into which it is incorporated. This technical guide provides a comprehensive overview of its stereochemistry, physicochemical properties, and a detailed experimental protocol for its preparation and characterization. This information is intended to support researchers in the synthesis and application of this versatile intermediate.
Physicochemical and Stereochemical Properties
The stereochemistry of this compound is defined by the (S)-configuration at the C2 carbon, which bears the Boc-protected amino group. This configuration dictates the spatial arrangement of the substituents and is a key determinant of its interaction with other chiral molecules, such as biological receptors and enzymes.
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C14H27NO3 | [1] |
| Molecular Weight | 257.37 g/mol | [1] |
| IUPAC Name | tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | [1] |
| CAS Number | 103322-56-1 | [1] |
| Appearance | White solid (typical) | |
| Optical Rotation [α]D | Negative | [1] |
Note: Specific values for melting point and optical rotation can vary depending on the solvent and purity.
Experimental Protocols
The following section details a representative experimental protocol for the synthesis and stereochemical characterization of this compound, based on established chemical literature.
Synthesis of this compound
This synthesis involves the reduction of the corresponding Boc-protected amino acid, Boc-L-cyclohexylalanine.
Materials:
-
Boc-L-cyclohexylalanine
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Boc-L-cyclohexylalanine.
-
Dissolution: Anhydrous THF is added to dissolve the amino acid completely. The solution is cooled to 0 °C in an ice bath.
-
Reduction: The borane-tetrahydrofuran complex solution is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane.
-
Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude this compound is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Stereochemical Characterization
The stereochemical integrity of the synthesized compound is confirmed using polarimetry.
Procedure:
-
A precise concentration of the purified this compound is prepared in a suitable solvent (e.g., chloroform or methanol).
-
The optical rotation is measured using a polarimeter at the sodium D-line (589 nm) and a controlled temperature (typically 20 or 25 °C).
-
The observed rotation is used to calculate the specific rotation [α]D, which should be a negative value, confirming the (S)-enantiomer.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic route to this compound.
Conclusion
This technical guide provides essential information on the stereochemistry, properties, and synthesis of this compound. The detailed experimental protocol and characterization methods are designed to assist researchers in the efficient and stereocontrolled preparation of this important chiral building block for applications in drug discovery and development. The provided workflow diagram offers a clear visual representation of the synthetic process.
References
Methodological & Application
Application Notes and Protocols: Synthesis of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
Abstract
This document provides a detailed protocol for the synthesis of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the reduction of the commercially available amino acid, (S)-3-cyclohexylalanine, to the corresponding amino alcohol, (S)-2-amino-3-cyclohexyl-1-propanol. This is followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including protease inhibitors. Its structural features, including the chiral center and the lipophilic cyclohexyl group, make it a desirable component in drug design to enhance binding affinity and pharmacokinetic properties. The following protocol outlines a reliable and scalable method for its preparation.
Overall Synthetic Scheme
The synthesis proceeds in two main steps:
-
Reduction of (S)-3-Cyclohexylalanine: The carboxylic acid moiety of (S)-3-cyclohexylalanine is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Boc Protection: The resulting amino alcohol, (S)-2-amino-3-cyclohexyl-1-propanol, is then treated with di-tert-butyl dicarbonate ((Boc)₂O) to protect the amino group.
Experimental Protocols
Step 1: Synthesis of (S)-2-amino-3-cyclohexyl-1-propanol
This procedure details the reduction of the carboxylic acid of (S)-3-cyclohexylalanine to a primary alcohol.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| (S)-3-Cyclohexylalanine | 171.24 | 10.0 g | 58.4 mmol | 1.0 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 4.43 g | 116.8 mmol | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Deionized Water | 18.02 | As needed | - | - |
| 15% Sodium Hydroxide (aq) | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (4.43 g, 116.8 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate beaker, dissolve (S)-3-cyclohexylalanine (10.0 g, 58.4 mmol) in anhydrous THF (100 mL).
-
Slowly add the (S)-3-cyclohexylalanine solution to the LiAlH₄ suspension via a dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Carefully quench the reaction by the dropwise addition of deionized water (4.5 mL), followed by 15% aqueous sodium hydroxide (4.5 mL), and then deionized water (13.5 mL). Caution: Quenching is highly exothermic and generates hydrogen gas.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid aluminum salts through a pad of Celite and wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield (S)-2-amino-3-cyclohexyl-1-propanol as a crude oil. The product can be used in the next step without further purification.
Expected Yield: ~85-95%
Step 2: Synthesis of this compound
This procedure describes the protection of the amino group of (S)-2-amino-3-cyclohexyl-1-propanol with a Boc group.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (based on theoretical yield from Step 1) | Moles | Equivalents |
| (S)-2-amino-3-cyclohexyl-1-propanol | 157.27 | 9.18 g | 58.4 mmol | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 14.0 g | 64.2 mmol | 1.1 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| Triethylamine (Et₃N) | 101.19 | 8.13 mL | 58.4 mmol | 1.0 |
| Saturated Sodium Bicarbonate (aq) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
Dissolve the crude (S)-2-amino-3-cyclohexyl-1-propanol (9.18 g, 58.4 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask.
-
Add triethylamine (8.13 mL, 58.4 mmol) to the solution.
-
Add di-tert-butyl dicarbonate (14.0 g, 64.2 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white solid.
Expected Yield: ~80-90%
Data Summary
| Compound | M.W. ( g/mol ) | Starting Amount | Expected Product | Typical Yield (%) | Physical State |
| (S)-3-Cyclohexylalanine | 171.24 | 10.0 g | (S)-2-amino-3-cyclohexyl-1-propanol | 85-95 | Oil |
| This compound | 257.38 | 9.18 g (crude) | - | 80-90 (after purification) | White Solid |
Visualizations
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reactions described should be carried out in a well-ventilated fume hood.
Application Notes and Protocols for the Asymmetric Synthesis of Boc-Protected Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amino alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and chiral ligands. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for the amino functionality due to its stability under various reaction conditions and its facile cleavage under mild acidic conditions. This document provides detailed application notes and experimental protocols for several robust and widely used methods for the asymmetric synthesis of Boc-protected amino alcohols, including asymmetric hydrogenation, Sharpless asymmetric aminohydroxylation, diastereoselective reduction of β-amino ketones, and organocatalytic approaches.
Asymmetric Hydrogenation of N-Boc-β-Amino Ketones
Asymmetric hydrogenation and transfer hydrogenation of prochiral N-Boc-protected amino ketones represent a highly efficient and atom-economical strategy to produce chiral Boc-protected amino alcohols with excellent enantioselectivity. Transition metal catalysts, particularly those based on iridium and rhodium, are pivotal to the success of these transformations.
Data Presentation: Asymmetric Hydrogenation of N-Boc-β-Amino Ketones
| Substrate | Catalyst System | Method | Yield (%) | ee (%) | Diastereomeric Ratio (dr) |
| N-Boc-3-amino-1-phenylpropan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | Hydrogenation | 95 | 98 | - |
| N-Boc-3-amino-1-(p-tolyl)propan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | Hydrogenation | 96 | 97 | - |
| N-Boc-3-amino-1-(4-methoxyphenyl)propan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | Hydrogenation | 92 | 99 | - |
| (S)-N-Boc-3-amino-1-phenylbutan-1-one | Ir / (S,S)-TsDPEN | Transfer Hydrogenation | >95 | - | 96:4 (anti) |
| (S)-N-Boc-3-amino-1-phenylbutan-1-one | Rh(COD)₂BF₄ / (R)-BINAP | Hydrogenation | >95 | - | >99:1 (syn) |
Experimental Protocol: Iridium-Catalyzed Asymmetric Transfer Hydrogenation for anti-Boc-Amino Alcohols
This protocol is adapted for the synthesis of anti-γ-amino alcohols from N-Boc-protected β-amino ketones.
-
Catalyst Preparation: In an inert atmosphere glovebox, add [Ir(p-cymene)Cl₂]₂ (0.01 mmol) and (S,S)-TsDPEN (0.022 mmol) to a dry Schlenk flask.
-
Reaction Setup: Add the N-Boc-β-amino ketone (0.5 mmol) to the flask.
-
Solvent and Hydrogen Source: Add a 5:2 mixture of formic acid and triethylamine (2.5 mL) as the hydrogen source and solvent.
-
Reaction Conditions: Stir the resulting solution at 40 °C for 24 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired anti-Boc-protected amino alcohol.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation for syn-Boc-Amino Alcohols
This protocol is adapted for the synthesis of syn-γ-amino alcohols from N-Boc-protected β-amino ketones.
-
Catalyst Preparation: In an inert atmosphere glovebox, add Rh(COD)₂BF₄ (0.01 mmol) and (R)-BINAP (0.011 mmol) to a high-pressure reactor vessel.
-
Reaction Setup: Add the N-Boc-β-amino ketone (0.5 mmol) and degassed methanol (5 mL) to the vessel.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas three times, and then pressurize with hydrogen to 50 atm.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 48 hours.
-
Work-up: Carefully vent the hydrogen gas.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired syn-Boc-protected amino alcohol.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Caption: General workflow for asymmetric hydrogenation of N-Boc-amino ketones.
Sharpless Asymmetric Aminohydroxylation
The Sharpless Asymmetric Aminohydroxylation (AA) allows for the direct, syn-selective conversion of alkenes into 1,2-amino alcohols. By using a Boc-protected nitrogen source, this method provides a convergent route to Boc-protected amino alcohols.
Data Presentation: Sharpless Asymmetric Aminohydroxylation of Alkenes
| Alkene Substrate | Nitrogen Source | Chiral Ligand | Yield (%) | ee (%) |
| Styrene | tert-Butyl carbamate | (DHQ)₂PHAL | 85 | 98 |
| 1-Octene | tert-Butyl carbamate | (DHQD)₂PHAL | 78 | 95 |
| Methyl cinnamate | N-Bromoacetamide | (DHQ)₂PHAL | 70 | 99 |
| Phenyl acrylate | tert-Butyl carbamate | (DHQD)₂PHAL | 45 | 98 |
Experimental Protocol: Sharpless Asymmetric Aminohydroxylation
This protocol is a general procedure using tert-butyl carbamate as the nitrogen source.[1][2]
-
Reaction Setup: To a stirred solution of tert-butyl carbamate (1.5 mmol) and NaOH (1.5 mmol) in 10 mL of n-propanol-water (1:1) at room temperature, add the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL, 0.01 mmol).
-
Addition of Osmium Catalyst: Add potassium osmate(VI) dihydrate (K₂OsO₄(H₂O)₂, 0.005 mmol).
-
Addition of Alkene: Add the alkene substrate (1.0 mmol).
-
Initiation: Add a solution of tert-butyl hypochlorite (t-BuOCl, 1.1 mmol) in n-propanol (2 mL) dropwise over 10 minutes.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 30 minutes.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel to obtain the Boc-protected amino alcohol.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Caption: Simplified catalytic cycle for Sharpless Asymmetric Aminohydroxylation.
Diastereoselective Reduction of N-Boc-β-Amino Ketones
The reduction of N-Boc-β-amino ketones allows for the synthesis of 1,3-amino alcohols. By selecting the appropriate reducing agent, it is possible to control the diastereoselectivity of the reduction to favor either the syn or anti product.
Data Presentation: Diastereoselective Reduction of N-Boc-β-Amino Ketones
| Substrate | Reducing Agent | Diastereomeric Ratio (syn:anti) | Yield (%) |
| N-Boc-3-amino-1-phenyl-2-methylpropan-1-one | SmI₂-MeOH | 90:10 | 86 |
| N-Boc-3-amino-1-phenyl-2-methylpropan-1-one | NaBH₄ | ~50:50 | >95 |
| N-Boc-4-amino-2,2-dimethyl-3-pentanone | Zn(BH₄)₂ | 4:96 | 92 |
| N-Boc-4-amino-2,2-dimethyl-3-pentanone | LiAlH(O-t-Bu)₃ | >95:5 | 80 |
Experimental Protocol: syn-Selective Reduction using SmI₂-MeOH
This protocol is adapted for the syn-selective reduction of N-Boc-β-amino ketones.[3]
-
Preparation of SmI₂: Prepare a 0.1 M solution of samarium(II) iodide in THF from samarium metal and diiodoethane under an inert atmosphere.
-
Reaction Setup: In a separate flask under argon, dissolve the N-Boc-β-amino ketone (0.5 mmol) and methanol (10 mmol, 20 equiv.) in dry THF (5 mL).
-
Reduction: Cool the SmI₂ solution to 0 °C and add the solution of the ketone and methanol dropwise.
-
Reaction Conditions: Stir the reaction at 0 °C until the characteristic blue color of SmI₂ disappears (typically 4-6 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the layers are clear.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Experimental Protocol: anti-Selective Reduction using Zn(BH₄)₂
This protocol is adapted for the anti-selective reduction of N-Boc-β-amino ketones.[4]
-
Preparation of Zn(BH₄)₂: Prepare a ~0.2 M solution of zinc borohydride in THF from zinc chloride and sodium borohydride under an inert atmosphere.
-
Reaction Setup: Dissolve the N-Boc-β-amino ketone (0.5 mmol) in dry THF (10 mL) in a flame-dried flask under argon.
-
Reduction: Cool the solution to -78 °C and add the pre-cooled Zn(BH₄)₂ solution (1.5 mmol, 3 equiv.) dropwise.
-
Reaction Conditions: Stir the mixture at -78 °C for 4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Caption: Logical relationship for diastereoselective reduction of N-Boc-β-amino ketones.
Organocatalytic Synthesis via Asymmetric Mannich Reaction
A powerful organocatalytic approach to chiral Boc-protected amino alcohols involves a two-step sequence: an L-proline-catalyzed asymmetric Mannich reaction between an aldehyde and an N-Boc imine to generate a chiral β-amino aldehyde, followed by in-situ reduction to the corresponding amino alcohol.
Data Presentation: L-Proline-Catalyzed Asymmetric Mannich Reaction
| Aldehyde | N-Boc Imine of: | Yield (%) of Aldehyde | dr (syn:anti) of Aldehyde | ee (%) of Aldehyde |
| Propanal | Benzaldehyde | 95 | 95:5 | >99 |
| Acetaldehyde | Benzaldehyde | 80 | - | 97 |
| Isovaleraldehyde | Benzaldehyde | 91 | 99:1 | >99 |
| Cyclohexanecarboxaldehyde | Benzaldehyde | 85 | 96:4 | >99 |
Yields and stereoselectivities are for the intermediate β-amino aldehyde before reduction.
Experimental Protocol: Two-Step Organocatalytic Synthesis
This protocol describes the L-proline-catalyzed Mannich reaction followed by reduction.[5][6][7]
Step 1: Asymmetric Mannich Reaction
-
Reaction Setup: To a solution of the N-Boc imine (1.0 mmol) in acetonitrile (4 mL) in a screw-cap vial, add L-proline (0.2 mmol, 20 mol%).
-
Addition of Aldehyde: Add the aldehyde (3.0 mmol, 3 equiv.).
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Step 2: Reduction to the Amino Alcohol
-
Solvent and Cooling: Dilute the reaction mixture with methanol (5 mL) and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 2.0 mmol, 2 equiv.) portion-wise over 10 minutes.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the final amino alcohol by chiral HPLC analysis.
Caption: Workflow for the organocatalytic synthesis of Boc-amino alcohols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 20.210.105.67 [20.210.105.67]
- 7. Stork: Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines [storkapp.me]
Application Notes and Protocols for the Use of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is a chiral building block of significant interest in peptide synthesis and peptidomimetic drug discovery. Its unique structure, featuring a bulky cyclohexyl group and a primary alcohol, allows for the creation of modified peptides with enhanced therapeutic properties. The incorporation of this non-natural amino alcohol can impart increased resistance to enzymatic degradation, improve receptor binding affinity, and modulate the conformational properties of peptides. This document provides detailed application notes, experimental protocols, and relevant data for the effective utilization of this compound in the synthesis of novel peptide analogs.
The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures compatibility with standard Boc-based solid-phase peptide synthesis (SPPS) protocols, while the hydroxyl group offers a site for various chemical modifications or for acting as a C-terminal mimic. One notable application of this and similar amino alcohol fragments is in the development of renin inhibitors for the treatment of hypertension.[1][2]
Key Applications
The incorporation of this compound into peptide chains can offer several advantages:
-
Enhanced Proteolytic Stability: The non-peptidic nature of the amino alcohol linkage disrupts the natural peptide backbone, rendering the resulting peptidomimetic less susceptible to cleavage by proteases.
-
Improved Pharmacokinetic Properties: The bulky and lipophilic cyclohexyl group can increase the hydrophobicity of the peptide, potentially leading to improved cell membrane permeability and oral bioavailability.
-
Conformational Constraint: The steric hindrance imposed by the cyclohexyl moiety can restrict the conformational flexibility of the peptide backbone, which can be advantageous for locking the peptide into a bioactive conformation for optimal receptor binding.
-
Scaffold for Peptidomimetics: This amino alcohol can serve as a versatile scaffold for the synthesis of a wide range of peptidomimetics, where the peptide bond is replaced by more stable linkages.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of peptides and peptidomimetics incorporating amino alcohol moieties. It is important to note that yields and purity are highly dependent on the specific peptide sequence, coupling conditions, and purification methods employed.
| Parameter | Typical Value/Range | Notes |
| Coupling Yield | 85-95% | The coupling efficiency of the amino alcohol can be slightly lower than standard amino acids due to steric hindrance. Double coupling may be employed to drive the reaction to completion. The use of efficient coupling reagents like HATU or HBTU is recommended. |
| Crude Peptide Purity | 60-80% | The purity of the crude peptide after cleavage from the resin. This can vary significantly based on the length and sequence of the peptide. |
| Final Peptide Purity | >95% | Achievable after purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[3] |
| Overall Yield | 10-30% | The overall yield of the purified peptide is influenced by the number of coupling cycles and the efficiency of each step, including cleavage and purification. For longer peptides, the overall yield will be lower. For example, a 99% yield at each of the 140 steps of a 70-mer peptide synthesis results in a 24% overall yield.[4] |
Experimental Protocols
Protocol 1: Incorporation of this compound at the C-terminus of a Peptide using a Resin-Bound Carboxylic Acid
This protocol describes the esterification of the amino alcohol to a resin-bound C-terminal amino acid.
Materials:
-
Pre-loaded Wang or Merrifield resin with the C-terminal amino acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF) for Fmoc deprotection (if applicable)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Activation of Resin-Bound Carboxylic Acid:
-
Wash the resin with DCM (3 x resin volume).
-
Add a solution of DCC or DIC (3 equivalents relative to resin loading) in DCM.
-
Agitate the mixture for 10 minutes at room temperature.
-
-
Coupling of the Amino Alcohol:
-
In a separate flask, dissolve this compound (3 equivalents) and DMAP (0.1 equivalents) in DCM.
-
Add the amino alcohol solution to the activated resin.
-
Agitate the reaction mixture for 4-12 hours at room temperature.
-
Monitor the reaction completion using a suitable test (e.g., disappearance of the amino alcohol by TLC).
-
-
Washing: Wash the resin sequentially with DCM, DMF, and DCM (3 x resin volume each).
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group from the incorporated amino alcohol.[5]
-
Wash the resin with DCM (3 x resin volume).
-
-
Peptide Chain Elongation (if applicable): Proceed with standard Boc or Fmoc-based SPPS cycles to elongate the peptide chain from the newly exposed amine.
-
Final Cleavage and Deprotection:
-
After completion of the synthesis, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Protocol 2: Incorporation of this compound within a Peptide Chain (Peptidomimetic Synthesis)
This protocol involves the modification of the peptide backbone by introducing the amino alcohol. This requires the synthesis of a dipeptide isostere where a peptide bond is replaced by an alternative linkage. A common strategy involves reductive amination.
Materials:
-
Peptide-resin with a C-terminal aldehyde functionality
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (as a catalyst)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Resin-Bound Aldehyde: The C-terminal amino acid of the growing peptide chain on the resin needs to be converted to an aldehyde. This can be achieved by the reduction of a Weinreb amide or oxidation of a primary alcohol.
-
Resin Swelling: Swell the peptide-resin containing the C-terminal aldehyde in DCM.
-
Reductive Amination:
-
Wash the resin with DCM (3 x resin volume).
-
Add a solution of this compound (5 equivalents) in DCM/DMF (1:1) containing 1% acetic acid.
-
Agitate for 30 minutes to allow for imine formation.
-
Add NaBH₃CN or STAB (5 equivalents) to the reaction mixture.
-
Agitate for 4-12 hours at room temperature.
-
Monitor the reaction completion.
-
-
Washing: Wash the resin sequentially with DCM, DMF, and DCM (3 x resin volume each).
-
Capping of Unreacted Aldehydes (Optional): Treat the resin with a solution of hydroxylamine to cap any unreacted aldehyde groups.
-
Boc Deprotection and Peptide Elongation: Proceed with Boc deprotection and subsequent peptide coupling cycles as described in Protocol 1.
-
Final Cleavage, Deprotection, and Purification: Follow the steps outlined in Protocol 1 for the final workup of the peptidomimetic.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Renin-Angiotensin System and the site of action for renin inhibitors.
References
- 1. Novel renin inhibitors containing (2S,3S,5S)-2-amino-1-cyclohexyl-6-methyl-3,5-heptanediol fragment as a transition-state mimic at the P1-P1' cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darunavir is a potent second-generation protease inhibitor (PI) crucial in the treatment of Human Immunodeficiency Virus (HIV) infection. It is a cornerstone of highly active antiretroviral therapy (HAART), effectively suppressing viral replication by inhibiting the HIV-1 protease enzyme.[1] The complex molecular architecture of darunavir necessitates a stereocontrolled synthetic approach, often employing chiral building blocks to establish the desired stereochemistry.
This document provides detailed application notes and experimental protocols for the synthesis of darunavir. It is important to note that while the initial query specified (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol as the starting material, the core structure of darunavir features a phenyl group, not a cyclohexyl group, at this position. Therefore, these protocols detail the synthesis commencing from the commercially available and structurally relevant chiral building block, (S)-2-(Boc-amino)-3-phenyl-1-propanol . This building block provides the necessary stereochemical foundation for the synthesis of the darunavir backbone.
Mechanism of Action of Darunavir
Darunavir functions by directly binding to the active site of the HIV-1 protease, an enzyme essential for the viral life cycle. HIV-1 protease cleaves newly synthesized viral polyproteins into smaller, functional proteins required for the assembly of mature, infectious virions. Darunavir, with its high affinity for the protease active site, acts as a competitive inhibitor, preventing this cleavage process. This results in the production of immature, non-infectious viral particles, thereby reducing the viral load in the patient.
Caption: Mechanism of action of Darunavir in inhibiting HIV-1 protease.
Synthetic Workflow for Darunavir
The synthesis of darunavir from (S)-2-(Boc-amino)-3-phenyl-1-propanol proceeds through a multi-step sequence. The key transformations include the formation of an epoxide, regioselective opening of the epoxide with isobutylamine, sulfonylation with p-nitrobenzenesulfonyl chloride, reduction of the nitro group, and finally, coupling with the activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol side chain.
Caption: Overall synthetic workflow for Darunavir.
Experimental Protocols
Step 1: Synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane
This step involves the conversion of the starting amino alcohol to the corresponding epoxide, a key intermediate for introducing the isobutylamino side chain.
Protocol:
-
To a solution of (S)-2-(Boc-amino)-3-phenyl-1-propanol (1.0 eq) in dichloromethane (DCM), add p-toluenesulfonyl chloride (1.1 eq) and triethylamine (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the tosylated intermediate.
-
Dissolve the crude tosylate in methanol and add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for several hours until the epoxide formation is complete.
-
Remove the solvent under reduced pressure and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude epoxide.
-
Purify the product by column chromatography on silica gel.
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane | (S)-2-(Boc-amino)-3-phenyl-1-propanol | p-TsCl, Et3N, K2CO3 | DCM, MeOH | 85-95 | >98 |
Step 2: Synthesis of (2R,3S)-3-(Boc-amino)-1-(isobutylamino)-4-phenyl-butan-2-ol
This step involves the regioselective ring-opening of the epoxide with isobutylamine.
Protocol:
-
Dissolve (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane (1.0 eq) in isopropanol.
-
Add isobutylamine (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess isobutylamine and solvent under reduced pressure.
-
The resulting crude product can be used in the next step without further purification or can be purified by column chromatography.
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 2 | (2R,3S)-3-(Boc-amino)-1-(isobutylamino)-4-phenyl-butan-2-ol | (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane | Isobutylamine | Isopropanol | 90-98 | >95 (crude) |
Step 3: Synthesis of N-((2R,3S)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide
This step introduces the sulfonamide moiety which is a key pharmacophore of darunavir.
Protocol:
-
Dissolve (2R,3S)-3-(Boc-amino)-1-(isobutylamino)-4-phenyl-butan-2-ol (1.0 eq) in a mixture of DCM and water.
-
Add sodium bicarbonate (3.0 eq) to the mixture.
-
Cool the mixture to 0 °C and add p-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction vigorously at room temperature for 12-16 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 3 | N-((2R,3S)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide | (2R,3S)-3-(Boc-amino)-1-(isobutylamino)-4-phenyl-butan-2-ol | p-nitrobenzenesulfonyl chloride, NaHCO3 | DCM/Water | 75-85 | >98 |
Step 4: Reduction of the Nitro Group
The nitro group is reduced to an amine, which is essential for the final structure of darunavir.
Protocol:
-
Dissolve the nitro compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the desired amine.
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 4 | 4-amino-N-((2R,3S)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide | N-((2R,3S)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide | H2, 10% Pd/C | Ethanol | 95-100 | >97 |
Step 5: Boc Deprotection
The Boc protecting group is removed to free the primary amine for the final coupling step.
Protocol:
-
Dissolve the Boc-protected amine (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent and excess acid under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of the amine.
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 5 | 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide | 4-amino-N-((2R,3S)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide | 4M HCl in dioxane or TFA | Dioxane or DCM | 95-100 | >98 (as salt) |
Step 6: Coupling with Activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
This is the final step in the synthesis of darunavir, where the core amine is coupled with the bicyclic side chain.
Protocol:
-
To a solution of 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide (1.0 eq) in a suitable solvent like acetonitrile or DCM, add a base such as triethylamine (2.2 eq).
-
Add a solution of activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, such as the corresponding N-succinimidyl carbonate or p-nitrophenyl carbonate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography to obtain darunavir.
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 6 | Darunavir | 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide | Activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, Et3N | Acetonitrile or DCM | 70-85 | >99 |
Conclusion
The synthetic route outlined provides a reliable and scalable method for the preparation of darunavir from the chiral building block (S)-2-(Boc-amino)-3-phenyl-1-propanol. The protocols are based on established chemical transformations and offer good to excellent yields at each step. Careful monitoring and purification are essential to ensure the high purity of the final active pharmaceutical ingredient. These application notes serve as a comprehensive guide for researchers and professionals involved in the synthesis of this critical antiretroviral drug.
References
Application Notes and Protocols for Boc Deprotection of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the construction of complex molecules such as peptide-based therapeutics. Its widespread use is attributed to its stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions. The deprotection of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol to yield the chiral amino alcohol, (S)-2-amino-3-cyclohexyl-1-propanol, is a critical transformation in the synthesis of various pharmaceutical intermediates. This key building block is incorporated into molecules to enhance metabolic stability and biological activity.
These application notes provide a comprehensive overview of the common acidic conditions for the Boc deprotection of this compound, complete with detailed experimental protocols and a comparative data summary.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes common conditions for the Boc deprotection of this compound and analogous substrates, highlighting the reagents, solvents, reaction times, temperatures, and typical yields. This allows for an at-a-glance comparison to aid in method selection.
| Acid Reagent | Solvent | Concentration | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to RT | 1 - 4 | >95 | A common and highly efficient method.[1][2][3] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | RT | 1 - 16 | >90 | Often yields the hydrochloride salt directly.[4][5][6] |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | 1.25 M | RT | 2 - 6 | ~95 | A good alternative to chlorinated solvents.[3] |
| Hydrochloric Acid (HCl) | Ethyl Acetate (EtOAc) | Saturated | RT | 1 - 3 | >90 | Can facilitate precipitation of the HCl salt. |
Experimental Protocols
Two primary and reliable methods for the Boc deprotection of this compound are detailed below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and highly effective method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq, typically as a 20-50% solution in DCM) to the stirred solution.[2][7]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-2-amino-3-cyclohexyl-1-propanol.
-
The product can be further purified by column chromatography or crystallization if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also very common and often results in the precipitation of the desired amine as its hydrochloride salt, which can simplify purification.[5][6][8]
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4 M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (approximately 0.1-0.2 M concentration) in a round-bottom flask with a magnetic stir bar.
-
To the stirred solution at room temperature, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).[4]
-
Stir the reaction mixture at room temperature for 1-16 hours. A precipitate of the hydrochloride salt may form during this time.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the resulting precipitate can be collected by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
-
The solid can be triturated with diethyl ether to afford the pure (S)-2-amino-3-cyclohexyl-1-propanol hydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be dissolved in water and basified with an aqueous base (e.g., NaOH or NaHCO₃) followed by extraction with an organic solvent (e.g., ethyl acetate or DCM).
Mandatory Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Experimental workflow for the Boc deprotection.
Caption: Key components of the Boc deprotection reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. reddit.com [reddit.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. experts.arizona.edu [experts.arizona.edu]
Application Note: HPLC Purification of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
Introduction
(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is a chiral building block of significant interest in pharmaceutical development, particularly in the synthesis of renin inhibitors. Ensuring the enantiomeric purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of such chiral compounds. This application note details a preparative HPLC method for the purification of this compound.
Chromatographic Conditions
The purification of N-Boc protected amino alcohols often involves reversed-phase chromatography. For chiral separations of Boc-protected amino derivatives, chiral stationary phases (CSPs) are essential. Macrocyclic glycopeptide-based and carbohydrate-based CSPs are particularly effective.
Table 1: HPLC System and Operating Conditions
| Parameter | Value |
| HPLC System | Preparative HPLC System with UV Detector |
| Column | Chiral Stationary Phase (e.g., CHIROBIOTIC T, CHIRALPAK IA or similar) |
| Column Dimensions | 250 x 10 mm, 5 µm |
| Mobile Phase | Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) |
| Flow Rate | 5.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | Ambient |
| Injection Volume | 500 µL |
| Sample Conc. | 10 mg/mL in mobile phase |
Data Presentation
The following table summarizes the expected elution profile and purity results for the HPLC purification of this compound. The data is representative and may vary based on the specific crude sample and HPLC system.
Table 2: Summary of Purification Data
| Compound | Retention Time (min) | Purity before HPLC (%) | Purity after HPLC (%) | Recovery (%) |
| (R)-(+)-enantiomer | 8.5 | 48 | < 1 | - |
| (S)-(-)-enantiomer | 11.2 | 50 | > 99 | ~90 |
| Other Impurities | various | 2 | < 0.1 | - |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
Detailed Experimental Protocol
1. Materials and Reagents
-
Crude this compound
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)[1]
-
Methanol (for cleaning)
-
Deionized water
2. Equipment
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis detector
-
Fraction collector
-
Rotary evaporator
-
Analytical balance
-
Syringe filters (0.45 µm)
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the crude this compound.
-
Dissolve the crude product in 10 mL of the mobile phase (e.g., 90:10 n-Hexane:2-Propanol) to achieve a concentration of 10 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
4. HPLC System Preparation and Purification
-
Install the appropriate chiral column into the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 5.0 mL/min for at least 30 minutes or until a stable baseline is observed on the detector.
-
Set the detection wavelength to 210 nm.
-
Inject 500 µL of the prepared sample solution onto the column.
-
Monitor the chromatogram and collect fractions corresponding to the desired peak, which is the later eluting peak for the (S)-enantiomer in this example.
-
Multiple injections can be performed to process the entire batch of the crude sample.
5. Post-Purification Processing
-
Analyze the collected fractions using analytical HPLC to confirm the purity of each fraction.
-
Pool the fractions that meet the desired purity specification (e.g., > 99%).
-
Remove the mobile phase from the pooled fractions using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Dry the resulting purified product under high vacuum to a constant weight.
-
Determine the final yield and characterize the purified this compound by appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and chiral HPLC for enantiomeric excess).
Safety Precautions
-
All handling of chemicals should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Application Note: NMR Characterization of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a protected amine, a primary alcohol, and a cyclohexyl moiety, makes it a valuable precursor for the synthesis of various complex molecules, including peptidomimetics and pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability and ease of removal under acidic conditions. Accurate structural elucidation and purity assessment are critical for ensuring the quality and reliability of this starting material. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive characterization of such molecules, providing detailed information about the chemical environment of each atom. This application note provides a detailed protocol for the ¹H and ¹³C NMR characterization of this compound.
Materials and Methods
Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1 second
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
Data Processing
The acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra should be processed using appropriate NMR software. The processing steps include:
-
Fourier Transformation
-
Phase Correction
-
Baseline Correction
-
Referencing the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[1]
-
Integration of the signals in the ¹H NMR spectrum.
-
Peak picking and assignment for both ¹H and ¹³C NMR spectra.
Results and Data Interpretation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound in CDCl₃. Please note that these are predicted values based on the analysis of structurally similar compounds and general NMR chemical shift ranges. Actual experimental values may vary slightly.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.8 | br s | 1H | NH |
| ~3.7 - 3.8 | m | 1H | H-2 |
| ~3.6 | dd | 1H | H-1a |
| ~3.5 | dd | 1H | H-1b |
| ~2.0 | br s | 1H | OH |
| ~1.6 - 1.8 | m | 5H | Cyclohexyl-H (ax) |
| 1.44 | s | 9H | Boc (CH₃)₃ |
| ~1.1 - 1.3 | m | 3H | H-3a, Cyclohexyl-H (eq) |
| ~0.8 - 1.0 | m | 3H | H-3b, Cyclohexyl-H (eq) |
Interpretation of ¹H NMR Spectrum:
-
The characteristic singlet for the nine equivalent protons of the Boc group is expected to appear around 1.44 ppm.[2]
-
The protons of the cyclohexyl group will produce a series of complex multiplets in the upfield region, typically between 0.8 and 1.8 ppm.
-
The diastereotopic protons on C-1 (CH₂OH) are expected to appear as distinct signals, likely doublets of doublets (dd), in the range of 3.5-3.6 ppm due to coupling with the proton on C-2.
-
The proton at the chiral center C-2 (CH-NHBoc) is expected to be a multiplet around 3.7-3.8 ppm.
-
The NH proton of the Boc-carbamate will likely appear as a broad singlet around 4.8 ppm.
-
The hydroxyl proton (OH) will also be a broad singlet, with its chemical shift being concentration and temperature-dependent, expected around 2.0 ppm.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C=O (Boc) |
| ~79.5 | C(CH₃)₃ (Boc) |
| ~65.0 | C-1 (CH₂OH) |
| ~53.0 | C-2 (CH-NHBoc) |
| ~40.0 | C-3 (CH₂) |
| ~34.0 | Cyclohexyl-CH |
| ~33.0 | Cyclohexyl-CH₂ |
| ~28.4 | C(CH₃)₃ (Boc) |
| ~26.5 | Cyclohexyl-CH₂ |
| ~26.0 | Cyclohexyl-CH₂ |
Interpretation of ¹³C NMR Spectrum:
-
The carbonyl carbon of the Boc group is expected to have a chemical shift of approximately 156.0 ppm.[3]
-
The quaternary carbon of the tert-butyl group will appear around 79.5 ppm.[3]
-
The three equivalent methyl carbons of the Boc group will give a strong signal around 28.4 ppm.[3]
-
The carbon of the primary alcohol, C-1 , is expected at approximately 65.0 ppm.
-
The carbon bearing the amino group, C-2 , should appear around 53.0 ppm.
-
The carbons of the cyclohexyl ring and the methylene bridge (C-3) will resonate in the 26-40 ppm region.
Experimental Workflow Diagram
Caption: Experimental workflow for the NMR characterization of this compound.
Conclusion
This application note provides a comprehensive protocol for the ¹H and ¹³C NMR characterization of this compound. The presented data, although predictive, offers a solid foundation for the structural verification and purity assessment of this important chiral building block. The detailed experimental workflow and data interpretation guidelines will be valuable for researchers in organic synthesis and drug development to ensure the quality of their materials and the accuracy of their scientific findings. It is recommended to compare experimentally obtained data with the predicted values provided herein for a confident structural assignment.
References
Application Note: Chiral HPLC Analysis of N-Boc-(S)-cyclohexylalaninol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chiral separation of N-Boc-cyclohexylalaninol enantiomers using High-Performance Liquid Chromatography (HPLC). This method is crucial for determining the enantiomeric purity of N-Boc-(S)-cyclohexylalaninol, a key chiral building block in the synthesis of various pharmaceutical compounds.
Introduction
N-Boc-(S)-cyclohexylalaninol is a valuable chiral intermediate in drug development. The stereochemistry of such precursors is of utmost importance as the biological activity and pharmacological properties of the final active pharmaceutical ingredient (API) can be significantly influenced by its enantiomeric purity. Consequently, a robust and reliable analytical method for the chiral separation of N-Boc-cyclohexylalaninol enantiomers is essential for quality control during synthesis and for ensuring the stereochemical integrity of the final product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely adopted technique for such enantioselective analyses.
This application note details a normal-phase HPLC method for the baseline separation of the (S) and (R) enantiomers of N-Boc-cyclohexylalaninol.
Principle of Separation
The enantiomeric separation is achieved using a polysaccharide-based chiral stationary phase. The chiral selector, in this case, a derivative of amylose, is immobilized on a silica support. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The different stabilities of these complexes, arising from a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to differential retention times for the two enantiomers, thus enabling their separation and quantification.
Experimental Protocol
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or an equivalent amylose-based CSP.
-
Chemicals:
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
N-Boc-(S)-cyclohexylalaninol (Reference Standard)
-
N-Boc-(rac)-cyclohexylalaninol (for method development and resolution verification)
-
A summary of the HPLC parameters is provided in the table below.
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
-
Standard Solution: Prepare a stock solution of N-Boc-(rac)-cyclohexylalaninol in the mobile phase at a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare a solution of the N-Boc-(S)-cyclohexylalaninol sample to be analyzed in the mobile phase at a concentration of 1.0 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable for analysis if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of N-Boc-cyclohexylalaninol under the specified conditions.
| Compound | Retention Time (t R ) (min) | Resolution (R s ) | Elution Order |
| N-Boc-(S)-cyclohexylalaninol | ~ 12.5 | > 1.5 | 1 |
| N-Boc-(R)-cyclohexylalaninol | ~ 14.8 | 2 |
Note: The elution order of the enantiomers should be confirmed by injecting a pure sample of the (S)-enantiomer.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the chiral HPLC analysis protocol.
Application Notes and Protocols: Coupling Reactions with (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
Introduction
(S)-(-)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-1-propanol, also known as Boc-L-cyclohexylalaninol, is a valuable chiral building block in synthetic organic chemistry and drug development.[1] Its structure incorporates a Boc-protected primary amine and a primary alcohol, making it a versatile intermediate for introducing the cyclohexylalanine moiety into more complex molecules. The Boc protecting group is stable under neutral or basic conditions but is easily removed with mild acid, a common strategy in peptide synthesis and medicinal chemistry.[] This document provides detailed protocols and application notes for common coupling reactions involving the primary hydroxyl group of this amino alcohol, including esterification, etherification, and the Mitsunobu reaction.
Esterification via Carbodiimide Coupling
Ester formation is one of the most common applications for (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, allowing it to be coupled with a wide range of carboxylic acids. The use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in conjunction with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), facilitates the reaction under mild, room-temperature conditions.[3] This method is highly efficient for creating ester linkages, which are prevalent in pharmacologically active compounds.
Quantitative Data Summary: Esterification Reactions
| Coupling Partner | Coupling Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Carboxylic Acid (R-COOH) | DCC, DMAP | CH₂Cl₂ | 25 | 12-18 | 85-95 | General Protocol[3] |
| Carboxylic Acid (R-COOH) | EDC, HOBt | DMF | 25 | 12-16 | 80-90 | General Protocol[4] |
Experimental Workflow: Esterification
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing poor chemoselectivity, with significant formation of an O-Boc byproduct. What is causing this and how can I fix it?
A1: The primary cause of O-acylation on the primary alcohol is often the choice of catalyst and reaction conditions. The hydroxyl group can compete with the amino group for reaction with di-tert-butyl dicarbonate (Boc₂O), especially under certain conditions.
-
Cause: The use of 4-dimethylaminopyridine (DMAP) as a catalyst is known to promote the O-acylation of alcohols with Boc₂O.[1]
-
Troubleshooting:
-
Avoid DMAP: If you are using DMAP, its removal is the first step to improving N-selectivity.
-
Use a Chemoselective Protocol: Switch to a protocol known for high N-selectivity in amino alcohols. Catalyst-free reactions in water or the use of specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be highly effective in preventing O-acylation and other side reactions.[2][3][4]
-
Control Stoichiometry: Ensure you are using a controlled amount of Boc₂O (typically 1.0-1.1 equivalents) to minimize reaction with the less nucleophilic hydroxyl group.
-
Q2: I am observing a byproduct with a higher molecular weight than my desired product, which I suspect is the N,N-di-Boc protected compound. Why is this happening?
A2: Formation of the N,N-di-Boc derivative occurs when the initially formed N-Boc product is further acylated.[1][5]
-
Cause: This side reaction is favored by using a large excess of Boc₂O and/or a highly reactive catalytic system.
-
Troubleshooting:
-
Reduce Boc₂O Stoichiometry: Carefully control the stoichiometry of di-tert-butyl dicarbonate to be near 1:1 with your starting amino alcohol.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Modify Reaction Conditions: Switching to milder, more selective conditions, such as a catalyst-free aqueous system, can suppress the formation of the di-Boc byproduct.[4]
-
Q3: My NMR spectrum is complex, and I suspect the formation of an oxazolidinone or urea byproduct. Are these common?
A3: While the formation of isocyanates, ureas, and oxazolidinones are known potential side reactions in Boc protection of amino alcohols, modern chemoselective methods have largely overcome these issues.[2] The target molecule is a 1,3-amino alcohol, making intramolecular cyclization to an oxazolidine derivative (a six-membered ring) a possibility, though less common than with 1,2-amino alcohols.
-
Cause: These side products can arise from the decomposition of intermediates or reaction of the amine with CO₂ (a byproduct of the Boc₂O reaction). Isocyanate formation can be favored at lower temperatures, especially with catalysts like DMAP.[1]
-
Troubleshooting:
-
Adopt Robust Protocols: Employing protocols that are explicitly described as avoiding these side products is the best preventative measure. Methods using HFIP as a solvent or catalyst-free aqueous conditions are reported to be free from these complications.[2][3][4]
-
Purification: If minor amounts of these byproducts are formed, they can typically be removed via column chromatography.
-
Q4: The reaction is sluggish or incomplete, even after extended reaction times. What could be the issue?
A4: Incomplete reactions can stem from several factors related to the starting material or the reaction setup.
-
Cause 1: Starting Material is an Amine Salt: If your starting material is (S)-2-amino-3-cyclohexyl-1-propanol hydrochloride, the amine is protonated and will not be nucleophilic enough to react with Boc₂O.
-
Solution: The amine salt must be "free-based" before the reaction. This can be done by treating it with a base like sodium hydroxide, sodium bicarbonate, or triethylamine and extracting the free amine into an organic solvent.[]
-
-
Cause 2: Poor Solubility: The starting amino alcohol may have poor solubility in the chosen solvent.
-
Solution: Ensure your substrate is fully dissolved. For zwitterionic compounds or salts, aqueous solvent systems are often more effective. A water/acetone or water/dioxane mixture can be a good starting point.[4][]
-
-
Cause 3: Poorly Nucleophilic Amine: While the primary amine in the substrate is generally nucleophilic, any factors that reduce this will slow the reaction.
-
Solution: Ensure the pH of the reaction is neutral or slightly basic to maximize the availability of the free amine.
-
Data Presentation
The choice of reaction conditions significantly impacts the chemoselectivity of the N-Boc protection of amino alcohols. The following table summarizes the expected outcomes with different methodologies.
| Methodology | Catalyst/Solvent | Key Advantages | Potential Side Reactions to Consider | Citation |
| Standard Basic | Base (e.g., NaOH, TEA) in Dioxane/Water | Widely used, good for many substrates. | O-acylation, N,N-di-Boc formation if not carefully controlled. | [] |
| Catalyst-Free Aqueous | Water / Acetone | High N-selectivity, environmentally friendly, simple workup. | Avoids isocyanate, urea, and O-Boc formation. | [4] |
| HFIP-Mediated | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | High N-selectivity, catalyst is recyclable. | Prevents formation of isocyanates, ureas, and oxazolidinones. | [2] |
| DMAP-Catalyzed | 4-Dimethylaminopyridine (DMAP) | Can accelerate the reaction. | High risk of O-acylation , potential for isocyanate formation. Not recommended for this substrate if N-selectivity is desired. | [1] |
Experimental Protocols
Protocol 1: High-Selectivity N-Boc Protection (Aqueous, Catalyst-Free Method)
This protocol is adapted from water-mediated catalyst-free procedures and is designed to maximize N-selectivity and minimize side reactions.[4]
Materials:
-
(S)-2-amino-3-cyclohexyl-1-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Distilled Water
-
Acetone
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of (S)-2-amino-3-cyclohexyl-1-propanol in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone. Stir at room temperature until fully dissolved.
-
Add 1.05 mmol (1.05 equivalents) of di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is no longer visible.
-
Upon completion, add 10 mL of dichloromethane or ethyl acetate to the flask and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often a colorless oil or a white solid.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizations
Reaction Pathways
Caption: Main synthesis pathway and key potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Boc Protection of (S)-2-amino-3-cyclohexyl-1-propanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the N-Boc protection of (S)-2-amino-3-cyclohexyl-1-propanol.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-protection of (S)-2-amino-3-cyclohexyl-1-propanol necessary? A1: The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[1] It prevents the nucleophilic amino group from participating in unwanted side reactions during subsequent synthetic steps. The Boc group is favored for its stability under a wide range of basic and nucleophilic conditions while being easily removable under mild acidic conditions.[2][3]
Q2: Will the Boc anhydride ((Boc)₂O) react with the hydroxyl group in addition to the amine? A2: The primary amino group is significantly more nucleophilic than the primary hydroxyl group.[4] Under standard conditions, selective N-protection is highly favored. O-acylation to form a carbonate is generally a much slower reaction and typically does not occur to a significant extent, especially when using stoichiometric amounts of (Boc)₂O at or below room temperature.[4] Catalyst-free methods in water have been shown to prevent side reactions like oxazolidinone formation in amino alcohols.[2]
Q3: What are the most common reagents and conditions for this reaction? A3: The most common method involves reacting the amino alcohol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1] Common bases include sodium bicarbonate (NaHCO₃), sodium hydroxide (NaOH), or triethylamine (TEA).[5] The reaction is typically performed in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture such as dioxane and water.[1][6]
Q4: How can I monitor the progress of the reaction? A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting material (amino alcohol) is polar and will have a low Rf value. The Boc-protected product is significantly less polar and will have a higher Rf value. A stain such as ninhydrin can be used to visualize the starting material (which will stain, typically purple or blue), while the protected product will not stain with ninhydrin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Boc protection of (S)-2-amino-3-cyclohexyl-1-propanol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Reagents: Not enough (Boc)₂O or base was used. 2. Low Reactivity: Reaction temperature is too low or time is too short. 3. Poor Solubility: The amino alcohol may not be fully dissolved in the chosen solvent system. | 1. Increase Stoichiometry: Add an additional portion (0.1-0.2 equivalents) of (Boc)₂O. Ensure at least one equivalent of base is present. 2. Adjust Conditions: Allow the reaction to stir longer (e.g., overnight) at room temperature or gently warm the mixture to 30-40°C.[1] 3. Improve Solubility: If using a single organic solvent like DCM, consider switching to a mixture like THF/water or dioxane/water to ensure all reagents are in solution.[6] |
| Low Yield | 1. Product Loss During Workup: The product may be partially soluble in the aqueous layer, especially if the pH is not optimal. 2. Side Product Formation: Competing reactions may be consuming the starting material or product. | 1. Optimize Workup: During extraction, ensure the aqueous layer is saturated with NaCl (brine) to decrease the solubility of the organic product. Perform multiple extractions (3x) with a suitable solvent like ethyl acetate. 2. Modify Conditions: Avoid high temperatures and the use of strong catalysts like DMAP unless necessary, as this can promote side reactions.[7] A simple base like NaHCO₃ is often sufficient. |
| Multiple Spots on TLC (Side Products) | 1. Di-Boc Formation: The protected nitrogen atom is further acylated. This is rare for primary amines but can occur with a large excess of (Boc)₂O and a strong catalyst.[8] 2. Urea/Isocyanate Formation: Can occur when using (Boc)₂O with a catalyst like 4-(Dimethylamino)pyridine (DMAP).[7] 3. O-Protection: Formation of a tert-butyl carbonate on the hydroxyl group. | 1. Control Stoichiometry: Use a modest excess of (Boc)₂O (e.g., 1.05-1.1 equivalents). 2. Avoid DMAP: For this substrate, a non-nucleophilic base like NaHCO₃ or NaOH is preferred to minimize urea formation.[5] 3. Use Milder Conditions: Perform the reaction at 0°C to room temperature to enhance selectivity for N-protection over O-protection. |
Optimization Strategies & Data Presentation
Optimizing the reaction conditions can significantly improve yield and purity. The choice of base and solvent are critical parameters.
Table 1: Comparison of Common Reaction Conditions
The following table summarizes common conditions for Boc protection, derived from standard practices for primary amino alcohols.
| Condition Set | Base | Solvent System | Typical Temp. | Pros | Cons |
| A | NaHCO₃ | Dichloromethane / Water | Room Temp | Simple workup, mild conditions, minimizes side reactions. | Can be slow due to biphasic nature; requires vigorous stirring. |
| B | NaOH (aq) | Dioxane / Water | 0°C to RT | Fast reaction, homogenous solution, good for scaling up.[6] | Requires careful pH control during workup to avoid product loss. |
| C | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temp | Fully organic conditions, easy to remove TEA by evaporation or acid wash. | TEA can be difficult to remove completely; potential for side reactions.[5] |
| D | None (Catalyst-free) | Water | 90-100°C | Environmentally friendly ("green") method.[3] | High temperature may not be suitable for sensitive substrates. |
Detailed Experimental Protocols
Protocol 1: Biphasic Dioxane/Water Method (Recommended)
This protocol is adapted from a standard procedure for the analogous amino acid and is highly reliable.[6]
-
Dissolution: Dissolve (S)-2-amino-3-cyclohexyl-1-propanol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Base Addition: Add a solution of sodium hydroxide (NaOH, 2.0 eq) in water dropwise, ensuring the internal temperature remains below 5°C.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 20-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction's completion by TLC (e.g., 9:1 DCM/MeOH, visualized with ninhydrin and p-anisaldehyde stains).
-
Workup (Quench & Wash):
-
Concentrate the mixture under reduced pressure to remove the bulk of the dioxane.
-
Wash the remaining aqueous residue with a non-polar solvent like hexanes or diethyl ether to remove unreacted (Boc)₂O.
-
-
Workup (Acidification & Extraction):
-
Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 using 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, (S)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step laboratory procedure for the recommended protocol.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 6. benchchem.com [benchchem.com]
- 7. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Technical Support Center: N-Boc-L-cyclohexylalanine Reduction
Welcome to the technical support center for the reduction of N-Boc-L-cyclohexylalanine to N-Boc-L-cyclohexylalaninol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing N-Boc-L-cyclohexylalanine to N-Boc-L-cyclohexylalaninol?
A1: The three most prevalent and effective methods for the reduction of the carboxylic acid moiety of N-Boc-L-cyclohexylalanine are:
-
Lithium Aluminum Hydride (LAH) Reduction: A powerful reducing agent capable of efficiently reducing carboxylic acids to primary alcohols.[1][2]
-
Borane Complex Reduction: Borane complexes, such as Borane-Tetrahydrofuran (BH3-THF) or Borane-Dimethyl Sulfide (BMS), are also effective for this transformation.[3]
-
Mixed Anhydride Method: This two-step method involves the activation of the carboxylic acid by forming a mixed anhydride, followed by reduction with a milder reducing agent like sodium borohydride (NaBH4).[4][5][6]
Q2: Why am I experiencing low yields in my reduction of N-Boc-L-cyclohexylalanine?
A2: Low yields in this reduction can be attributed to several factors, often stemming from the sterically hindered nature of the cyclohexylalanine side chain.[7] Common causes include:
-
Incomplete reaction: The bulky cyclohexyl group can impede the approach of the reducing agent to the carbonyl carbon.
-
Side reactions: Depending on the chosen method, side reactions such as racemization or cleavage of the Boc protecting group can occur.
-
Difficult workup and purification: The physical properties of the product and byproducts can lead to challenges in isolation and purification, resulting in product loss.
-
Reagent quality: The purity and activity of the reducing agents and solvents are critical for optimal results.
Q3: What are the potential side products in this reduction?
A3: Potential side products can vary depending on the reaction conditions and the reduction method used. Some possibilities include:
-
Over-reduction: While less common for carboxylic acid reduction to the alcohol, very harsh conditions could potentially lead to other transformations.
-
Boc-deprotection: Although generally stable to hydride-based reducing agents, prolonged reaction times or elevated temperatures, especially with certain workup procedures, could lead to partial or complete removal of the Boc group.
-
Racemization: While many reduction methods for amino acids are known to proceed with minimal racemization, harsh conditions or the presence of certain impurities could potentially lead to a loss of stereochemical integrity.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reduction can be monitored by thin-layer chromatography (TLC). The starting material (N-Boc-L-cyclohexylalanine) is a carboxylic acid and will have a different retention factor (Rf) compared to the product alcohol (N-Boc-L-cyclohexylalaninol). Staining with an appropriate reagent, such as potassium permanganate, can help visualize both the starting material and the product.
Troubleshooting Guides
Issue 1: Low Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction due to Steric Hindrance | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion. Monitor by TLC. 2. Increase Reaction Temperature: Gently heating the reaction mixture may help overcome the activation energy barrier. This should be done cautiously to avoid side reactions. 3. Use a More Powerful Reducing Agent: If using a milder method, consider switching to a stronger reducing agent like LiAlH4. |
| Reagent Decomposition | 1. Use Fresh Reagents: Ensure that the reducing agents (LiAlH4, Borane complexes, NaBH4) are fresh and have been stored under appropriate anhydrous conditions. 2. Use Anhydrous Solvents: The presence of water can quench the reducing agent and significantly lower the yield. Use freshly dried solvents. |
| Product Loss During Workup | 1. Optimize Quenching Procedure: The quenching of strong reducing agents like LiAlH4 is highly exothermic and must be done carefully at low temperatures to avoid product degradation. 2. Adjust pH for Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the N-Boc-L-cyclohexylalaninol into the organic phase. 3. Minimize Emulsion Formation: If emulsions form during extraction, adding brine or passing the organic layer through a phase separator can help.[3] |
Issue 2: Formation of Impurities
| Possible Cause | Troubleshooting Steps |
| Partial Deprotection of Boc Group | 1. Maintain Low Temperatures: Perform the reaction and workup at low temperatures to minimize the risk of acid-catalyzed deprotection. 2. Careful pH Control During Workup: Avoid strongly acidic conditions during the workup procedure. |
| Racemization | 1. Use Milder Conditions: If racemization is suspected, consider using a milder reduction method, such as the mixed anhydride/NaBH4 procedure. 2. Maintain Low Temperatures: Running the reaction at lower temperatures can help preserve stereochemical integrity. |
Quantitative Data Summary
While specific yield data for the reduction of N-Boc-L-cyclohexylalanine is not widely published in comparative studies, the following table provides typical yields observed for the reduction of other sterically hindered N-Boc-amino acids, which can serve as a general guideline.
| Reduction Method | Reducing Agent(s) | Typical Yield Range for Sterically Hindered Amino Alcohols |
| Lithium Aluminum Hydride (LAH) | LiAlH4 | 70-85% |
| Borane Complex | BH3·SMe2 or BH3·THF | 75-90% |
| Mixed Anhydride | 1. Isobutyl chloroformate, NMM 2. NaBH4 | 80-95% |
Note: Yields are highly dependent on reaction scale, purity of reagents, and experimental conditions.
Experimental Protocols
Method 1: Reduction with Lithium Aluminum Hydride (LAH)
Materials:
-
N-Boc-L-cyclohexylalanine
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), suspend LAH (1.5 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve N-Boc-L-cyclohexylalanine (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath and dilute with anhydrous diethyl ether.
-
Quench the reaction carefully by the sequential dropwise addition of:
-
Water (x mL, where x = grams of LAH used)
-
15% aqueous NaOH (x mL)
-
Water (3x mL)
-
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Filter the resulting white precipitate and wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-cyclohexylalaninol.
-
Purify the product by flash column chromatography if necessary.
Method 2: Reduction with Borane-Dimethyl Sulfide (BMS)
Materials:
-
N-Boc-L-cyclohexylalanine
-
Borane-Dimethyl Sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
6 M Sodium Hydroxide (NaOH)
-
Potassium Carbonate
-
Chloroform
Procedure:
-
Under an inert atmosphere, dissolve N-Boc-L-cyclohexylalanine (1 equivalent) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add BMS (1.1 equivalents) dropwise to the solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours, or until completion as monitored by TLC.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in 6 M NaOH and reflux for 4 hours.
-
Cool the mixture and saturate with potassium carbonate.
-
Extract the aqueous layer with chloroform (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Method 3: Mixed Anhydride Reduction
Materials:
-
N-Boc-L-cyclohexylalanine
-
N-Methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Borohydride (NaBH4)
-
Methanol
-
1 N Hydrochloric Acid (HCl)
Procedure:
-
Dissolve N-Boc-L-cyclohexylalanine (1 equivalent) in anhydrous THF in a flame-dried flask and cool to -15 °C.
-
Add N-Methylmorpholine (NMM) (1 equivalent) and stir for 5 minutes.
-
Add isobutyl chloroformate (1 equivalent) dropwise, maintaining the temperature at -15 °C. Stir for 10 minutes to form the mixed anhydride.
-
In a separate flask, suspend sodium borohydride (1.5 equivalents) in THF at -15 °C.
-
Slowly add the mixed anhydride solution to the NaBH4 suspension.
-
After the addition, add methanol dropwise.
-
Stir the reaction at -15 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 N HCl at -15 °C.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Visualizations
Caption: Troubleshooting workflow for low yield in the reduction of N-Boc-L-cyclohexylalanine.
Caption: General experimental workflow for the reduction of N-Boc-L-cyclohexylalanine.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. n-Boc-n-cyclohexylglycine | C13H23NO4 | CID 10563100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Boc Deprotection Side Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to mitigate common side reactions, ensuring the integrity and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection, and why do side reactions occur?
A1: The Boc protecting group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, which leads to the cleavage of the C-O bond. This process generates a stable tert-butyl cation and a carbamic acid, which then decomposes to yield the free amine and carbon dioxide.[1][2][3] The primary source of side reactions is the highly reactive tert-butyl cation intermediate.[1][2][4] This electrophile can attack nucleophilic sites on the deprotected molecule, leading to undesired modifications.[1][2][4]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][3][4] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which adds 56 Da to the mass of the peptide.[1][4] Methionine is also prone to oxidation to methionine sulfoxide (+16 Da).[1]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[1][4]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1]
Q3: What are scavengers, and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection (or cleavage) cocktail to trap reactive electrophiles like the tert-butyl cation before they can react with the peptide or substrate.[1][2][3][5] They are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues of the molecule.[1][3] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1][3]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in the reaction mixture, which can be detected by techniques like TLC or LC-MS. This can complicate purification efforts.[2]
Q5: What are some milder alternatives to Trifluoroacetic Acid (TFA) for Boc deprotection?
A5: For substrates that are sensitive to strong acids, several milder deprotection methods can be employed:
-
4M HCl in 1,4-dioxane or ethyl acetate: This is a commonly used alternative to TFA.[6]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) can be effective under milder conditions, although they may require longer reaction times.[6][7]
-
Aqueous Phosphoric Acid: This is an environmentally friendly option for certain substrates.[6][7]
-
Oxalyl chloride in methanol: This system can efficiently deprotect the Boc group at room temperature and is tolerant of some acid-labile esters.[6]
Q6: Is it possible to remove the Boc group without using acid?
A6: Yes, non-acidic methods are available and can be beneficial for highly acid-sensitive molecules. These include:
-
Thermal Deprotection: This involves heating the Boc-protected compound in a suitable solvent like water or trifluoroethanol.[6][7] However, the high temperatures required may lead to other side reactions such as racemization.[6]
-
Catalyst-Free Deprotection in Water: Refluxing in water has been shown to be an effective and environmentally benign method for certain substrates.[6][7][8]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, providing potential causes and actionable solutions.
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
-
Possible Cause: Alkylation of sensitive amino acid residues (such as Trp, Met, Cys, and Tyr) by the tert-butyl cation.[1][4]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. For molecules with multiple sensitive residues, a general scavenger cocktail is often more effective.[1][4]
Issue 2: The deprotection reaction is sluggish or incomplete.
-
Possible Cause 1: Insufficient Acid Strength or Concentration. The concentration of the acid, such as TFA, may be too low to effectively cleave the Boc group.[7]
-
Solution: Gradually increase the concentration of TFA in the reaction mixture (e.g., from 20% TFA in DCM to 50% or even neat TFA).[2][7] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[2][7] The rate of Boc cleavage can have a second-order dependence on acid concentration.[9][10]
-
-
Possible Cause 2: Steric Hindrance. Bulky groups near the Boc-protected amine can slow down the reaction rate.[1][7]
-
Possible Cause 3 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[1][10]
Issue 3: My peptide containing Methionine shows a +16 Da mass shift.
-
Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide (Met(O)). This can occur during the acidic cleavage/deprotection step, especially if reagents are not fresh or are exposed to air.[1]
-
Solution: Add reducing agents to the cleavage cocktail. Ammonium iodide (NH₄I) and dimethyl sulfide (DMS) are effective in preventing oxidation and can also reduce any Met(O) that has already formed.[1][11][12]
Issue 4: Trifluoroacetylation of the newly deprotected amine.
-
Possible Cause: When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, leading to an undesired byproduct.[2]
-
Solution: Consider using a different acid, such as 1-2M HCl in an organic solvent like dioxane.[2] After deprotection with TFA, ensure thorough removal of the acid by co-evaporation with a non-polar solvent like toluene.[2] Neutralization of the resulting TFA salt with a mild base during aqueous workup can also be performed.[2]
Data Presentation
Table 1: Common Scavengers for Boc Deprotection and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% (v/v) | Highly effective carbocation scavenger.[13] |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents | Effective for protecting tryptophan and methionine residues.[13] |
| Anisole | Tyr, general nucleophiles | 5% (v/v) | A general scavenger for various nucleophilic residues.[1][13] |
| Thioanisole | Met | 5% (v/v) | Effective in preventing S-alkylation of methionine.[13] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Commonly used for protecting cysteine residues and preventing acid-catalyzed oxidation of tryptophan.[1][13] |
| Water | General carbocations | 2.5-5% (v/v) | Can act as a scavenger and is often used in scavenger cocktails.[13] |
| Phenol, m-Cresol | Tyr | - | These phenolic compounds act as decoys for the tert-butyl cation.[1] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[13] |
Table 2: Effectiveness of Scavenger Cocktails in Preventing Side Reactions
The following table summarizes the effectiveness of different scavenger cocktails in minimizing common side reactions for model peptides.
| Peptide Sequence / Residue | Cleavage Cocktail (v/v/v) | Reaction Time | Target Product (%) | Side Product(s) (%) | Reference |
| Model Peptide with C-terminal Cys | TFA/TIS/H₂O (95:2.5:2.5) | 2 hours | >95 | <5 (S-tert-butylation) | [5] |
| Model Peptide with C-terminal Cys | TFA/EDT/H₂O (95:2.5:2.5) | 2 hours | >90 | <10 (S-tert-butylation) | [5] |
| Trp-containing peptide | TFA/TIS/H₂O (95:2.5:2.5) | 3 hours | High | Low (indole alkylation) | [14] |
| Trp-containing peptide with Pmc-Arg | TFA/scavengers | 3 hours | Lower | Higher (Trp alkylation) | [14] |
| Trp-containing peptide with Pbf-Arg | TFA/scavengers | 3 hours | Higher | Lower (Trp alkylation) | [14] |
Experimental Protocols
Protocol 1: General Solution-Phase Boc Deprotection with TFA and a Scavenger
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).
-
Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified.[13]
Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail (Solid-Phase Peptide Synthesis)
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). For peptides with sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) may be used.
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin and agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collection: Collect the precipitated peptide by centrifugation and wash it with cold ether.[13]
Protocol 3: Mild Deprotection with 4M HCl in 1,4-Dioxane
-
Dissolution: Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure.[6]
Visualizations
Caption: Mechanism of Boc deprotection and scavenger intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Resolving Impurities in (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol. Our aim is to help you identify and resolve common impurities and challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and stereoconservative route involves a two-step process starting from the commercially available amino acid, L-cyclohexylalanine. The first step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The second step is the reduction of the carboxylic acid functionality of the resulting N-Boc-L-cyclohexylalanine to the corresponding primary alcohol.
Q2: What are the primary sources of impurities in this synthesis?
A2: Impurities can arise from several sources:
-
Starting Materials: Purity of L-cyclohexylalanine and Boc-anhydride is crucial.
-
Side Reactions during Boc-protection: Incomplete reaction, formation of di-Boc derivatives, or reaction of Boc-anhydride with the solvent.
-
Side Reactions during Reduction: Formation of the corresponding aldehyde, racemization, or incomplete reaction.
-
Work-up and Purification: Incomplete removal of reagents, byproducts, or solvents.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring both the Boc-protection and the reduction steps. For more quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: My final product is an oil and not a solid. What should I do?
A4: "Oiling out" is a common issue, especially if residual solvents or impurities are present. Ensure complete removal of reaction solvents under high vacuum. If the product remains an oil, trituration with a non-polar solvent like n-hexane can induce solidification. Alternatively, purification by column chromatography followed by removal of the eluent can yield a solid product.[1][2]
Troubleshooting Guides
Problem 1: Low Yield During N-Boc Protection of L-Cyclohexylalanine
Question: I am experiencing a low yield in the first step of the synthesis, the Boc-protection of L-cyclohexylalanine. What are the possible causes and how can I improve the yield?
Answer: Low yields in this step are often attributed to the steric hindrance of the cyclohexyl group and the solubility of the starting materials. Here are some common causes and solutions:
| Possible Cause | Solution |
| Incomplete Reaction | The bulky cyclohexyl group can slow down the reaction. Increase the reaction time and/or moderately increase the temperature (e.g., to 40°C). Ensure efficient stirring to maintain a homogeneous mixture. |
| Poor Solubility of L-Cyclohexylalanine | Use a co-solvent system such as dioxane/water or THF/water to improve the solubility of the amino acid. |
| Insufficient Base | Use at least two equivalents of a suitable base like sodium hydroxide or sodium bicarbonate to ensure the amino acid is fully deprotonated and the reaction medium remains basic. |
| Hydrolysis of Boc-Anhydride | Add the Boc-anhydride portion-wise to the reaction mixture to minimize its hydrolysis in the aqueous co-solvent. |
Problem 2: Formation of an Aldehyde Byproduct During the Reduction Step
Question: My final product is contaminated with the corresponding aldehyde, (S)-2-(Boc-amino)-3-cyclohexylpropanal. How can I minimize the formation of this impurity?
Answer: The presence of the aldehyde byproduct indicates an incomplete reduction of the activated carboxylic acid. The choice of reducing agent and reaction conditions are critical for driving the reaction to completion.
| Possible Cause | Solution |
| Insufficient Reducing Agent | While sodium borohydride is a common reducing agent, it may not be potent enough for a complete reduction. Ensure at least 2-4 equivalents are used. For a more robust reduction, consider using lithium borohydride or a mixed system like NaBH₄/I₂.[3] |
| Decomposition of the Mixed Anhydride | The mixed anhydride intermediate formed with isobutyl chloroformate can be unstable. Perform the reaction at low temperatures (-15°C to 0°C) and add the sodium borohydride solution promptly after the formation of the mixed anhydride.[4] |
| Short Reaction Time | Allow the reduction to proceed for a sufficient duration. Monitor the reaction by TLC until the starting material (Boc-L-cyclohexylalanine) is fully consumed. |
Problem 3: Diastereomeric Impurity in the Final Product
Question: I have detected the (R)-enantiomer in my final this compound product. What could be the cause and how can I resolve it?
Answer: The presence of the undesired (R)-enantiomer indicates racemization has occurred at some stage. This is a critical issue as the biological activity of the final drug is often stereospecific.
| Possible Cause | Solution |
| Racemization During Boc-Protection | While less common, prolonged exposure to harsh basic conditions or elevated temperatures during the Boc-protection step can lead to some degree of racemization. Adhere to mild reaction conditions. |
| Racemization During Reduction | The formation of the mixed anhydride and subsequent reduction should be performed at low temperatures to minimize racemization. |
| Contaminated Starting Material | Ensure the starting L-cyclohexylalanine is of high enantiomeric purity. |
| Resolution of Diastereomers | If racemization has occurred, the enantiomers can be separated by chiral HPLC. Alternatively, derivatization with a chiral resolving agent to form diastereomers, followed by separation via crystallization or chromatography, and subsequent removal of the resolving agent is a possible but more complex solution. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-cyclohexylalanine
Materials:
-
L-Cyclohexylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve L-cyclohexylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of NaOH (2.0 eq) in water dropwise, maintaining the temperature below 5°C.
-
Add Boc₂O (1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-cyclohexylalanine, which may be a white solid or a viscous oil.
Protocol 2: Reduction of N-Boc-L-cyclohexylalanine to this compound
Materials:
-
N-Boc-L-cyclohexylalanine
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve N-Boc-L-cyclohexylalanine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15°C.
-
Add N-methylmorpholine (1.0 eq) and stir for 10 minutes.
-
Add isobutyl chloroformate (1.0 eq) dropwise, maintaining the temperature at -15°C. A white precipitate of N-methylmorpholine hydrochloride will form.
-
Stir the mixture at -15°C for 15-20 minutes to form the mixed anhydride.
-
In a separate flask, prepare a solution of sodium borohydride (2.0-4.0 eq) in water.
-
Add the freshly prepared NaBH₄ solution to the mixed anhydride suspension in one portion.
-
Stir the reaction mixture at 0°C for 30-60 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 1M HCl at 0°C until gas evolution ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified this compound as a white solid.
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity | Potential Source | Typical Analytical Observation (HPLC/TLC) |
| L-Cyclohexylalanine | Incomplete Boc-protection | More polar spot on TLC; earlier retention time on reverse-phase HPLC. |
| Di-Boc-L-cyclohexylalanine | Excess Boc-anhydride and prolonged reaction time | Less polar spot on TLC; later retention time on reverse-phase HPLC. |
| N-Boc-L-cyclohexylalanine | Incomplete reduction | More polar starting material spot on TLC during reduction monitoring. |
| (S)-2-(Boc-amino)-3-cyclohexylpropanal | Incomplete reduction | Can be visualized on TLC with a specific stain (e.g., 2,4-dinitrophenylhydrazine). May have a similar retention time to the product on HPLC, requiring optimized conditions. |
| (R)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol | Racemization | Requires chiral HPLC for separation and quantification. |
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for Common Issues in the Synthesis.
References
Technical Support Center: Scaling Up the Synthesis of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Boc Protection Step | - Incomplete reaction. - Suboptimal reaction temperature. - Inadequate mixing on a larger scale. - Impure starting material ((S)-2-amino-3-cyclohexyl-1-propanol). | - Monitor reaction progress by TLC or HPLC to ensure completion. - Maintain the reaction temperature at 0-5 °C during the addition of Boc anhydride. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Use starting material with high purity (>98%). |
| Formation of Side Products (e.g., Di-Boc) | - Excess of Boc anhydride used. - Prolonged reaction time at elevated temperatures. | - Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of Boc anhydride. - Carefully control the reaction temperature and time. |
| Incomplete Reduction of the Carboxylic Acid | - Insufficient amount of reducing agent (e.g., LiAlH₄). - Deactivation of the reducing agent by moisture. - Poor solubility of the starting material. | - Use a sufficient excess of the reducing agent (typically 2-3 equivalents for LiAlH₄). - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). - Use a suitable anhydrous solvent (e.g., THF) to ensure the starting material is fully dissolved. |
| Difficult Work-up of LiAlH₄ Reduction | - Formation of a gelatinous aluminum hydroxide precipitate. | - Follow a carefully controlled quenching procedure at low temperature (0 °C). A common method is the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser method). - An alternative is to use Rochelle's salt (sodium potassium tartrate) solution to chelate the aluminum salts, resulting in a more filterable solid. |
| Racemization of the Final Product | - Harsh basic or acidic conditions during synthesis or work-up. - Elevated temperatures for prolonged periods. | - Maintain neutral or mildly basic/acidic conditions where possible. - Avoid excessive heat throughout the process. - Confirm the enantiomeric purity of the final product using chiral HPLC. |
| Product is an Oil and Difficult to Purify | - Presence of residual solvents or impurities. | - If the product is an oil, purification by column chromatography may be necessary on a smaller scale. For larger scales, crystallization is preferred. - Attempt to induce crystallization by adding a seed crystal or by using a suitable solvent system (e.g., heptane, ethyl acetate/hexanes).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the large-scale synthesis of this compound?
A1: The most common and cost-effective starting material is (S)-3-cyclohexylalanine. This amino acid can be protected with the Boc group to form N-Boc-(S)-3-cyclohexylalanine, which is then reduced to the desired amino alcohol.
Q2: Which reducing agent is most suitable for the reduction of N-Boc-(S)-3-cyclohexylalanine on a large scale?
A2: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the carboxylic acid to the primary alcohol in high yield.[2] However, for large-scale operations, safety precautions are critical due to its high reactivity with water.[2] Sodium borohydride (NaBH₄) in combination with a Lewis acid like BF₃·OEt₂ can also be used, offering a milder and potentially safer alternative.[2]
Q3: How can I monitor the progress of the reduction reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched and analyzed to check for the disappearance of the starting material (the N-Boc amino acid) and the appearance of the product (the N-Boc amino alcohol).
Q4: What is the best method for purifying the final product on a large scale?
A4: For large-scale purification, crystallization is the most efficient and economical method.[1] The crude product, after an appropriate work-up, can be dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes) and allowed to crystallize, often with cooling. If the product is an oil, purification via column chromatography may be necessary, though this is less ideal for very large quantities.
Q5: How can I confirm the enantiomeric purity of my final product?
A5: The enantiomeric purity should be determined using chiral High-Performance Liquid Chromatography (HPLC).[3][4] There are specific chiral columns and mobile phases that can effectively separate the (S) and (R) enantiomers.[4]
Experimental Protocols
Synthesis of N-Boc-(S)-3-cyclohexylalanine
This protocol is adapted for a larger scale synthesis.
Materials:
-
(S)-3-cyclohexylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
Procedure:
-
To a suitable reactor, add (S)-3-cyclohexylalanine (1 equivalent).
-
Add a mixture of dioxane and water (e.g., 2:1 v/v).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a 1N aqueous solution of sodium hydroxide (2 equivalents) while maintaining the temperature below 10 °C.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in dioxane.
-
Add the Boc₂O solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or HPLC until the starting amino acid is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0-5 °C and acidify with a cold 1M HCl solution to pH 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-3-cyclohexylalanine, which may be a solid or a thick oil. The product can often be used in the next step without further purification if the purity is high.
Reduction of N-Boc-(S)-3-cyclohexylalanine to this compound
This protocol describes a scalable reduction using Lithium Aluminum Hydride.
Materials:
-
N-Boc-(S)-3-cyclohexylalanine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
Procedure:
-
WARNING: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
To a dry, inerted reactor, add anhydrous THF.
-
Carefully add LiAlH₄ (2-3 equivalents) portion-wise to the THF with stirring. Note: This may be exothermic.
-
Cool the LiAlH₄ suspension to 0 °C.
-
Dissolve N-Boc-(S)-3-cyclohexylalanine (1 equivalent) in anhydrous THF.
-
Slowly add the solution of the N-Boc amino acid to the LiAlH₄ suspension over 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC/HPLC.
-
Cool the reaction mixture back to 0 °C.
-
Work-up (Fieser Method): For 'x' g of LiAlH₄ used, slowly and carefully add:
-
'x' mL of water, dropwise.
-
'x' mL of 15% aqueous NaOH, dropwise.
-
'3x' mL of water, dropwise.
-
-
A granular precipitate should form. Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
Add anhydrous sodium sulfate to the slurry and stir for another 30 minutes.
-
Filter the solid aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., heptane or ethyl acetate/hexanes).
Data Presentation
Table 1: Typical Reaction Parameters for Scaled-up Synthesis
| Parameter | Step 1: Boc Protection | Step 2: LiAlH₄ Reduction |
| Scale | 100 g | 100 g (of N-Boc-amino acid) |
| Solvent | Dioxane/Water | Anhydrous THF |
| Key Reagent (Equivalents) | Boc₂O (1.1 eq) | LiAlH₄ (2.5 eq) |
| Temperature | 0-5 °C (addition), RT (reaction) | 0-5 °C (addition), RT (reaction) |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 90-98% | 85-95% |
| Typical Purity (after work-up) | >95% | >90% |
| Enantiomeric Purity | >99% | >99% |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Reduction Step
Caption: Troubleshooting guide for low yield in the LiAlH₄ reduction step.
References
Stability of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, focusing on its stability and deprotection under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the standard acidic conditions for the deprotection of this compound?
A1: The most common and effective methods for the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound involve the use of strong acids.[1][2] The two most widely employed systems are:
-
Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][3] A typical concentration ranges from 20% to 50% (v/v) TFA in DCM.[2]
-
Hydrogen chloride (HCl) in an organic solvent, most commonly a 4M solution in 1,4-dioxane.[4][5]
Q2: What is the underlying mechanism of acid-catalyzed Boc deprotection?
A2: The deprotection proceeds via an acid-catalyzed hydrolysis mechanism.[2] The process can be summarized in the following steps:
-
Protonation of the carbonyl oxygen of the Boc group by the acid (e.g., TFA or HCl).[2][6]
-
Cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][6]
-
The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[2][6]
-
The resulting free amine is then protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[6]
Q3: Are there any potential side reactions to be aware of during the acidic deprotection?
A3: Yes, the primary side reaction of concern is the alkylation of nucleophilic sites on the substrate or product molecule by the intermediate tert-butyl cation.[7][8] Electron-rich aromatic rings, thiols, and other nucleophiles are particularly susceptible to this tert-butylation.[8][9] Additionally, if the reaction is not driven to completion, you may have a mixture of the starting material and the deprotected product.[10]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be monitored by several analytical techniques to ensure the complete consumption of the starting material.[4][11] Common methods include:
-
Thin-Layer Chromatography (TLC): The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. A mass difference of -100.12 amu confirms the removal of the Boc group.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a definitive method to confirm deprotection by observing the disappearance of the characteristic singlet of the nine equivalent tert-butyl protons, which typically appears around 1.4-1.5 ppm.[11]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
TLC analysis shows the presence of the starting material (higher Rf spot) along with the product (lower Rf spot).
-
LC-MS analysis indicates a significant amount of the starting material's mass peak remains.
-
¹H NMR spectrum of the crude product shows the persistence of the tert-butyl singlet at ~1.4-1.5 ppm.
Possible Causes:
-
Insufficient reaction time.
-
Inadequate amount of acid.
-
Low reaction temperature.
-
Poor quality of the acidic reagent.
Solutions:
-
Increase Reaction Time: Continue to stir the reaction at room temperature and monitor by TLC or LC-MS every 30-60 minutes until the starting material is no longer observed.[4][10]
-
Add More Acid: If the reaction stalls, carefully add an additional portion of the acidic reagent.
-
Increase Temperature: While most Boc deprotections proceed efficiently at room temperature, gentle heating (e.g., to 40 °C) can sometimes be employed, but this may also increase the risk of side reactions.
-
Use Fresh Reagents: Ensure that the TFA or HCl/dioxane solution is not old or degraded.
Issue 2: Formation of Side Products
Symptoms:
-
TLC plate shows multiple spots in addition to the desired product.
-
LC-MS analysis reveals unexpected mass peaks.
-
NMR spectrum of the crude product is complex and shows unexpected signals.
Possible Causes:
-
Alkylation of the product or other nucleophilic species by the tert-butyl cation.[8]
-
Degradation of a sensitive functional group elsewhere in the molecule under the strong acidic conditions.
Solutions:
-
Use a Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation.[12] Common scavengers include anisole, thioanisole, or triethylsilane.
-
Lower the Reaction Temperature: Perform the reaction at 0 °C to minimize side reactions.[4]
-
Use Milder Acidic Conditions: If the substrate is particularly acid-sensitive, consider using a lower concentration of TFA or exploring alternative, milder deprotection methods.[13]
Quantitative Data Summary
The choice of deprotection conditions can significantly impact the reaction's efficiency and cleanliness. The following table summarizes typical conditions and outcomes.
| Deprotection Cocktail | Reaction Time | Typical Outcome | Reference |
| 50% TFA in DCM | 5 min | Incomplete deprotection (e.g., ~78% product) | [10] |
| 50% TFA in DCM | 1 h | Complete deprotection | [10] |
| 4M HCl in Dioxane | 30 min | Incomplete deprotection | [10] |
| 4M HCl in Dioxane | 1 h | Complete deprotection | [10] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.[4]
-
Cool the solution to 0 °C in an ice bath.[4]
-
Slowly add an equal volume of TFA to the stirred solution (creating a 50% TFA/DCM solution).[4]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4]
-
For work-up to obtain the free amine, dissolve the residue in DCM.[4]
-
Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ gas will be evolved. Ensure adequate ventilation.[4]
-
Continue adding the NaHCO₃ solution until the aqueous layer is basic (test with pH paper).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.[4]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Diethyl ether (for precipitation)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.[4]
-
Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).[4]
-
Stir the solution at room temperature for 1-4 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[4]
-
To the resulting residue, add cold diethyl ether to precipitate the amine as its hydrochloride salt.[4]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt of (S)-2-amino-3-cyclohexyl-1-propanol.[4]
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [ko.bzchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Protecting Groups: Boc vs. Cbz for Cyclohexylalaninol
For researchers and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the synthesis of complex molecules. This guide provides a detailed comparison of two of the most common protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically for the protection of cyclohexylalaninol. This analysis is supported by experimental data to facilitate an informed choice based on reaction efficiency and compatibility with synthetic strategies.
The strategic protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the construction of peptides and other complex chiral molecules. Cyclohexylalaninol, a valuable chiral building block, often requires the masking of its primary amine to prevent unwanted side reactions during subsequent synthetic steps. The choice between the acid-labile Boc group and the hydrogenolysis-labile Cbz group can significantly impact the overall efficiency and success of a synthetic route.
Performance Comparison at a Glance
| Parameter | Boc Protection | Cbz Protection |
| Starting Material | (S)-Boc-phenylalaninol | L-Cyclohexylglycine |
| Reagent | H₂/Rh-C | Benzyl Chloroformate (Cbz-Cl) |
| Solvent | Methanol | Water/Ethyl Acetate |
| Base | Not Applicable (Hydrogenation) | Sodium Hydroxide |
| Reaction Time | 16 hours | Not explicitly stated |
| Yield | Quantitative[1] | 82.3%[2] |
| Deprotection Method | Acidic Conditions (e.g., TFA, HCl) | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) |
Key Differences and Considerations
The primary distinction between Boc and Cbz lies in their deprotection conditions, which forms the basis of their "orthogonal" nature in synthetic strategies. The Boc group is readily removed under acidic conditions, making it suitable for syntheses where other functional groups are sensitive to hydrogenation.[3] Conversely, the Cbz group is cleaved by catalytic hydrogenolysis, a mild reduction method that is compatible with many acid-sensitive groups.
The choice between Boc and Cbz protection for cyclohexylalaninol will largely depend on the downstream synthetic steps. If the subsequent reactions involve acidic conditions, the Cbz group would be the more robust choice. If, however, the synthetic route requires the use of reducing agents that could inadvertently cleave a Cbz group, the Boc group would be preferable.
Experimental Protocols
Detailed experimental methodologies for the protection of cyclohexylalaninol with both Boc and Cbz groups are outlined below.
Boc Protection of Cyclohexylalaninol (via Hydrogenation of Boc-Phenylalaninol)
This protocol describes the synthesis of Boc-cyclohexylalaninol through the reduction of the phenyl ring of Boc-phenylalaninol.
Materials:
-
(S)-Boc-phenylalaninol
-
Methanol
-
5% Rhodium on Carbon (Rh-C)
-
Hydrogen gas
Procedure:
-
A solution of (S)-Boc-phenylalaninol (2 g, 7.96 mmol) in methanol is treated with 5% rhodium on charcoal (100 mg).
-
The mixture is subjected to a hydrogen atmosphere overnight to facilitate the reduction of the phenyl ring.[4]
-
Upon completion, the reaction mixture is passed through a Celite plug to remove the catalyst.
-
The methanol is evaporated under reduced pressure to yield the pure (S)-Boc-cyclohexylalaninol.[4]
Cbz Protection of Cyclohexylglycine (as a proxy for Cyclohexylalaninol)
This protocol details the Cbz protection of L-cyclohexylglycine, a structurally similar amino acid.
Materials:
-
L-Cyclohexylglycine (L-CHG)
-
Water
-
20% Aqueous Sodium Hydroxide (NaOH) solution
-
Benzyl Chloroformate (Cbz-Cl)
-
Ethyl Acetate
-
Hydrochloric Acid
-
n-Heptane
Procedure:
-
L-cyclohexylglycine is dissolved in water with the addition of a 20% aqueous NaOH solution.
-
Benzyl chloroformate and a 20% aqueous NaOH solution are added dropwise to the solution to introduce the Cbz group.
-
Following the reaction, ethyl acetate is added, and the solution is neutralized with hydrochloric acid for extraction.
-
The organic layer is washed with water and then concentrated under reduced pressure.
-
n-Heptane is added to the concentrated residue to induce crystallization of the Cbz-protected product.
-
The crystals are isolated by filtration and dried to yield Cbz-L-cyclohexylglycine.[2]
Reaction Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of an amino alcohol like cyclohexylalaninol using Boc and Cbz protecting groups.
Conclusion
The decision to use either Boc or Cbz for the protection of cyclohexylalaninol is not a matter of inherent superiority of one group over the other, but rather a strategic choice dictated by the overall synthetic plan. The Boc group offers the advantage of acid-lability, while the Cbz group provides stability to acidic conditions and is readily removed by mild hydrogenolysis. By carefully considering the reaction conditions of subsequent steps, researchers can select the most appropriate protecting group to ensure the successful and efficient synthesis of their target molecules.
References
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Evaluating the Potential of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective construction of chiral molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity is often dictated by the stereochemistry of a single enantiomer. Chiral amino alcohols have emerged as a pivotal class of catalysts and auxiliaries in achieving high levels of stereocontrol in a variety of asymmetric transformations. This guide provides a comparative overview of the efficacy of chiral amino alcohols in asymmetric synthesis, with a special focus on the potential of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol. While specific catalytic data for this compound is not yet widely published, its structural features suggest significant promise. This guide will compare its anticipated performance with established chiral amino alcohols in the well-documented asymmetric addition of diethylzinc to aldehydes, a benchmark reaction for evaluating ligand efficacy.
The Promise of this compound
This compound, also known as Boc-cyclohexylalaninol, possesses key structural attributes that are desirable in a chiral ligand for asymmetric catalysis. The bulky cyclohexyl group is expected to provide significant steric hindrance, effectively shielding one face of the prochiral substrate and directing the approach of the nucleophile to the opposite face. This steric control is often a crucial factor in achieving high enantioselectivity. The Boc-protected amine and the primary alcohol functionalities provide two coordination sites for metal centers, forming a rigid chelate ring that can further enhance the stereochemical outcome of the reaction.
Comparative Performance in a Benchmark Reaction: Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols is a widely studied and reliable method for assessing the effectiveness of new chiral ligands.[1][2][3] The high enantiomeric excesses (ee%) achieved with various chiral amino alcohol ligands in this reaction make it an excellent platform for comparative analysis.
Below is a summary of the performance of several well-established chiral amino alcohols in the asymmetric addition of diethylzinc to benzaldehyde, which serves as a benchmark for the potential efficacy of this compound.
| Chiral Ligand | Aldehyde | Yield (%) | ee (%) | Reference |
| (-)-3-exo-(dimethylamino)isoborneol (DAIB) | Benzaldehyde | 98 | 98 | [1] |
| (1R,2S)-N,N-Dibutylnorephedrine | Benzaldehyde | 95 | 94 | [1] |
| Camphor-derived β-amino alcohol | Benzaldehyde | 93 | 94 | [3] |
| Fructose-derived β-amino alcohol (Ligand 22) | Benzaldehyde | 85 | 88 | [4] |
| Fructose-derived β-amino alcohol (Ligand 22) | m-tolualdehyde | 82 | 96 | [4] |
| Sharpless epoxidation-derived amino alcohol (13a) | Benzaldehyde | 98 | 95 | [5] |
| Sharpless epoxidation-derived amino alcohol (13b) | Benzaldehyde | 99 | 95 | [5] |
Experimental Protocols
A general experimental protocol for the asymmetric addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol, is provided below. This protocol can be adapted for use with various ligands and substrates.
General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol ligand (0.02-0.1 mmol) is dissolved in an anhydrous solvent (e.g., toluene, hexane, or diethyl ether, 5 mL).
-
Reaction Mixture: The solution is cooled to the desired temperature (typically between -78 °C and room temperature). To this solution, a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise, and the mixture is stirred for 30 minutes.
-
Substrate Addition: The aldehyde (2.0 mmol) is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.[4][5]
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical catalytic cycle and a general experimental workflow.
Caption: A simplified catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.
Caption: A general experimental workflow for asymmetric diethylzinc addition.
References
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Enantiomeric Excess Determination of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (e.e.) is a critical aspect of asymmetric synthesis and drug development. For chiral molecules such as (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, a valuable building block in the synthesis of pharmaceuticals, ensuring high enantiopurity is paramount to achieving the desired therapeutic efficacy and safety profile. This guide provides an objective comparison of the three primary analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.
Comparison of Analytical Methods
The selection of an optimal analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the nature of the sample matrix.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Solvating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile enantiomers on a chiral capillary column based on differential partitioning between the mobile and stationary phases. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct NMR signals for each enantiomer. |
| Sample Preparation | Typically minimal; dissolution in a suitable solvent compatible with the mobile phase. | Often requires derivatization to increase volatility and thermal stability. For the target molecule, this would likely involve derivatization of the hydroxyl group. | Simple mixing of the analyte and the chiral solvating agent in an appropriate deuterated solvent directly in the NMR tube. |
| Instrumentation | HPLC system with a chiral column, pump, autosampler, and UV or other suitable detector. | Gas chromatograph with a chiral capillary column, injector, oven, and a detector such as a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | NMR spectrometer. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-45 minutes per sample, plus time for derivatization. | Typically 5-15 minutes per sample for data acquisition. |
| Resolution | Generally provides baseline separation of enantiomers, allowing for high accuracy in quantification. | Can offer very high resolution, especially with specialized capillary columns. | Resolution of signals depends on the choice of CSA, solvent, and temperature. Signal overlap can sometimes be an issue. |
| Sensitivity | High, capable of detecting minor enantiomers at levels below 0.1%. | Very high, especially with a mass spectrometer detector, allowing for trace-level analysis. | Moderate, generally suitable for determining e.e. down to ~95-98%. Detecting very low levels of the minor enantiomer can be challenging. |
| Quantitative Accuracy | Excellent, with high precision and linearity over a wide concentration range. | Excellent, with high precision and accuracy, particularly with an internal standard. | Good, but can be affected by factors such as signal-to-noise ratio and the accuracy of integration. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of Boc-protected amino alcohols and can be adapted for this compound.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the direct separation of enantiomers. For N-Boc protected amino alcohols, polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases are particularly effective.[1]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The exact ratio may require optimization for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the racemic standard of 2-(Boc-amino)-3-cyclohexyl-1-propanol in the mobile phase at a concentration of 1 mg/mL.
-
Prepare the sample solution of this compound at the same concentration in the mobile phase.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Method 2: Chiral Gas Chromatography (GC)
Chiral GC often requires derivatization of polar functional groups to enhance volatility. For the target molecule, the hydroxyl group would need to be derivatized.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.
Derivatization (Example with Acetic Anhydride):
-
Dissolve approximately 5 mg of the sample in 1 mL of anhydrous pyridine in a vial.
-
Add 0.5 mL of acetic anhydride.
-
Seal the vial and heat at 60 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Re-dissolve the residue in 1 mL of dichloromethane for GC analysis.
Chromatographic Conditions:
-
Chiral Capillary Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent cyclodextrin-based column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 200 °C at a rate of 5 °C/min.
-
Hold at 200 °C for 10 minutes.
-
-
Detector Temperature (FID): 275 °C.
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric derivatives.
Method 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This method relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, leading to separate signals in the NMR spectrum.[2] BINOL and its derivatives are effective CSAs for chiral amines and alcohols.[2]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add 1.0 to 1.2 equivalents of a chiral solvating agent, such as (R)-(+)-1,1'-Bi-2-naphthol (BINOL), to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire the ¹H NMR spectrum of the mixture.
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows splitting into two distinct signals in the presence of the CSA. Protons close to the chiral center, such as the methine proton (CH-N) or the methylene protons (CH₂-O), are good candidates.
-
Integrate the two separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
References
Validating the Purity of N-Boc-(S)-cyclohexylalaninol: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The stereochemical and chemical purity of chiral building blocks like N-Boc-(S)-cyclohexylalaninol is of paramount importance in the synthesis of pharmaceutical compounds. The presence of even minute impurities, particularly the undesired enantiomer, can significantly impact the efficacy, safety, and overall quality of the final drug product. This guide provides an objective comparison of the primary analytical methods for validating the purity of N-Boc-(S)-cyclohexylalaninol, complete with supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their quality control and development needs.
Comparison of Analytical Methodologies
The selection of an analytical method for purity validation is contingent on the specific requirements of the analysis, including the need for chemical versus enantiomeric purity, the expected impurities, and the desired level of sensitivity and accuracy. The most common and effective techniques for the analysis of N-Boc-(S)-cyclohexylalaninol are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Method | Principle | Information Provided | Key Advantages | Key Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Enantiomeric Purity (e.g., % enantiomeric excess) | High resolution and accuracy for enantiomer separation. Robust and widely applicable.[1][2][3] | Requires specialized and often expensive chiral columns. Method development can be time-consuming. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Chemical and Chiral Purity (with chiral column) | High resolution and sensitivity, especially for volatile impurities and residual solvents.[] | Often requires derivatization to increase volatility and thermal stability of the analyte.[5] N-Boc protected compounds can be thermally labile.[] |
| NMR Spectroscopy | Utilizes the magnetic properties of atomic nuclei to provide structural information. | Structural Confirmation, Chemical Purity, Enantiomeric Purity (with chiral solvating agents). | Non-destructive, provides detailed structural information, and can be used for quantification without a reference standard of the impurity.[] | Lower sensitivity compared to chromatographic methods.[5] Chiral analysis requires the use of often expensive chiral solvating or derivatizing agents.[6][7] |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Identification of unknown impurities by providing mass-to-charge ratio. | Powerful tool for the structural elucidation of unknown process-related impurities and degradation products. | Quantification can be less straightforward than with other methods. |
Experimental Protocols
The following protocols provide a starting point for the purity analysis of N-Boc-(S)-cyclohexylalaninol. It is important to note that optimization may be required based on the specific instrumentation and the impurity profile of the sample.
Protocol 1: Chiral HPLC for Enantiomeric Purity
This method is adapted from established protocols for N-Boc protected amino acids and is designed to separate the (S)- and (R)-enantiomers of cyclohexylalaninol.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP) such as a teicoplanin or ristocetin A-based column (e.g., CHIROBIOTIC T or R). These have been shown to be effective for separating N-blocked amino acids.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol such as ethanol or isopropanol, with a small amount of an acidic modifier like trifluoroacetic acid (TFA). A typical starting mobile phase could be Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the N-Boc-(S)-cyclohexylalaninol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Protocol 2: GC-MS for Chemical Purity and Volatile Impurities
This protocol is a general approach for identifying and quantifying volatile impurities, including residual solvents and potential byproducts from the synthesis. Derivatization is often necessary for N-Boc protected amino alcohols to improve their volatility.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Derivatization:
-
To 1 mg of the sample, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
-
Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify based on the peak area percentage relative to the total peak area.
Protocol 3: ¹H NMR Spectroscopy for Structural Confirmation and Enantiomeric Purity
This method can confirm the structure of the compound and determine the enantiomeric excess by using a chiral solvating agent to induce chemical shift differences between the enantiomers.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of N-Boc-(S)-cyclohexylalaninol in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Gently mix and acquire another ¹H NMR spectrum.
-
-
Data Analysis:
-
Confirm the structure by analyzing the chemical shifts and coupling constants of the protons.
-
After adding the chiral solvating agent, identify a proton signal (e.g., the CH proton adjacent to the nitrogen or the CH₂ protons of the alcohol) that shows separation into two distinct signals corresponding to the two enantiomers.
-
Integrate the two separated signals. The enantiomeric excess is calculated from the integral values: % ee = [ (Integral of major diastereomeric complex - Integral of minor diastereomeric complex) / (Integral of major diastereomeric complex + Integral of minor diastereomeric complex) ] x 100
-
Visualizing the Purity Validation Workflow
A comprehensive approach to validating the purity of N-Boc-(S)-cyclohexylalaninol involves a multi-step process, from initial sample assessment to detailed analysis and reporting.
Caption: A generalized workflow for the analytical validation of N-Boc-(S)-cyclohexylalaninol purity.
Comparison with Alternative Chiral Building Blocks
N-Boc-(S)-cyclohexylalaninol is a valuable chiral building block due to the presence of the bulky cyclohexyl group which can impart specific conformational constraints in the target molecule. However, a variety of other N-Boc protected amino alcohols are commercially available and may be considered as alternatives depending on the synthetic goal.
| Chiral Building Block | Key Structural Feature | Potential Application Advantage |
| N-Boc-(S)-phenylalaninol | Phenyl group | Introduces aromatic interactions. |
| N-Boc-(S)-leucinol | Isobutyl group | Provides aliphatic bulk. |
| N-Boc-(S)-valinol | Isopropyl group | Offers moderate steric hindrance. |
| N-Boc-(S)-tert-leucinol | tert-Butyl group | Imparts significant steric bulk. |
The analytical methods described in this guide are broadly applicable to these alternative building blocks. However, chromatographic conditions, particularly the mobile phase composition for HPLC and the temperature program for GC, will likely require optimization to achieve baseline separation due to differences in polarity and volatility. Similarly, the choice of chiral solvating agent for NMR analysis may need to be tailored to the specific structure of the amino alcohol to achieve optimal separation of the diastereomeric signals.
References
A Comparative Guide to the Synthesis of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is a valuable chiral intermediate, and selecting the optimal synthetic route is crucial for maximizing yield, purity, and cost-effectiveness. This guide provides a detailed comparison of two prominent synthetic pathways to this target molecule: the direct reduction of Boc-protected (S)-cyclohexylalanine and a multi-step approach commencing with a Sharpless asymmetric dihydroxylation.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Amino Acid Reduction | Route 2: Sharpless Asymmetric Dihydroxylation |
| Starting Material | Boc-(S)-cyclohexylalanine | Ethyl 3-cyclohexylacrylate |
| Number of Steps | 1 | 4 |
| Overall Yield | ~72% | ~55-60% (estimated) |
| Key Reagents | Borane-THF complex | AD-mix-β, K₂OsO₂(OH)₄, SO₂Cl₂, NaN₃, Pd/C, Boc₂O, LiBH₄ |
| Stereocontrol | Relies on the chirality of the starting amino acid | Established by the asymmetric dihydroxylation step |
| Scalability | Generally good for reduction reactions | Has been performed on a multigram scale |
| Purification | Typically straightforward | Requires purification at intermediate stages |
Route 1: Direct Reduction of Boc-(S)-cyclohexylalanine
This approach is a concise and direct method that leverages the readily available chiral pool of amino acids. The synthesis involves the reduction of the carboxylic acid functionality of N-Boc-protected (S)-cyclohexylalanine to the corresponding primary alcohol.
Experimental Protocol:
A solution of Boc-(S)-cyclohexylalanine (1.0 eq) in dry tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. A solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1.5-2.0 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. The reaction is then carefully quenched by the slow addition of methanol, followed by an aqueous workup. The product, this compound, is typically isolated by extraction and purified by column chromatography. A similar reduction of Cbz-protected cyclohexylalanine has been reported to yield the corresponding amino alcohol in 72% yield[1].
Route 2: Synthesis via Sharpless Asymmetric Dihydroxylation
Experimental Protocol:
-
Sharpless Asymmetric Dihydroxylation: To a mixture of ethyl 3-cyclohexylacrylate (1.0 eq), AD-mix-β, and methanesulfonamide in a t-butanol/water solvent system at 0 °C, a catalytic amount of potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) is added. The reaction is stirred at 0 °C for 18 hours. The reaction is quenched with sodium sulfite, and the product, ethyl (2S,3R)-2,3-dihydroxy-3-cyclohexylpropanoate, is extracted and can be obtained in approximately 76% yield with high enantiomeric excess (99% ee)[2].
-
Formation of Cyclic Sulfate: The resulting diol is then treated with sulfuryl chloride (SO₂Cl₂) and triethylamine in ethyl acetate at 0 °C to form the corresponding cyclic sulfate in high yield (typically around 93%)[2].
-
Ring Opening and Boc Protection: The cyclic sulfate is subjected to regioselective ring-opening with sodium azide (NaN₃), followed by hydrogenation over palladium on carbon (Pd/C) to reduce the azide to an amine. The resulting amine is then protected in situ with di-tert-butyl dicarbonate (Boc₂O) to yield ethyl (2S)-2-(Boc-amino)-3-cyclohexyl-3-hydroxypropanoate. This three-step sequence can be performed with an overall yield of around 77%[2].
-
Reduction to the Amino Alcohol: The final step involves the reduction of the ester functionality to the primary alcohol. This can be achieved using a reducing agent such as lithium borohydride (LiBH₄) in a suitable solvent like THF. While a specific yield for this substrate is not available in the searched literature, reductions of similar esters to alcohols are typically high-yielding.
Logical Relationship of Synthetic Pathways
The following diagram illustrates the two distinct synthetic strategies to obtain the target molecule.
References
Performance of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol in Diastereoselective Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of asymmetric syntheses. This guide provides a comparative overview of the expected performance of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol in diastereoselective reactions, benchmarked against established and well-documented chiral auxiliaries. Due to a lack of specific published experimental data for the title compound in common diastereoselective applications, this guide utilizes data from a structurally similar and highly effective chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, derived from (1S,2R)-2-aminocyclopentan-1-ol, as a primary point of comparison.[1]
This compound belongs to the class of chiral amino alcohol auxiliaries. These auxiliaries function by temporarily incorporating into a substrate, thereby creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer. The mechanism of induction typically involves the formation of a rigid, chelated transition state with a metal cation, which sterically blocks one face of the prochiral center to incoming reagents.
Comparison with Alternative Chiral Auxiliaries
Data Presentation: Diastereoselective Alkylation and Aldol Reactions
The following tables summarize the performance of the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary in diastereoselective alkylation and aldol reactions, providing a benchmark for the expected performance of similar chiral auxiliaries.[1]
Table 1: Diastereoselective Alkylation using (4R,5S)-cyclopentano[d]oxazolidin-2-one Auxiliary [1]
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |
| Benzyl bromide | 7a | 85 | >99 |
| Allyl bromide | 7b | 82 | >99 |
Table 2: Diastereoselective Aldol Reactions using (4R,5S)-cyclopentano[d]oxazolidin-2-one Auxiliary [1]
| Aldehyde (RCHO) | Product | Yield (%) | Diastereomeric Excess (de, %) |
| Isobutyraldehyde | 5a | 80 | >99 |
| Benzaldehyde | 5b | 75 | >99 |
| Acetaldehyde | 5c | 70 | >99 |
| Cinnamaldehyde | 5d | 72 | >99 |
Experimental Protocols
Below is a detailed experimental protocol for the diastereoselective aldol reaction using the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary, which serves as a representative procedure for this class of reactions.[1]
Synthesis of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one (4)
To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one (3) in dry THF at -78 °C under an inert atmosphere, 1.0 equivalent of n-butyllithium is added. The resulting solution is stirred for 30 minutes, followed by the addition of 1.1 equivalents of propionyl chloride. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-propionyl imide (4) in quantitative yield.[1]
General Procedure for Diastereoselective Aldol Reaction
To a solution of the N-propionyl imide (4) (1.0 equiv) in dry dichloromethane at 0 °C is added N,N-diisopropylethylamine (1.2 equiv) followed by dibutylboron triflate (1.1 equiv). The mixture is stirred at 0 °C for 1 hour to facilitate the formation of the boron enolate. The reaction is then cooled to -78 °C, and the aldehyde (1.5 equiv) is added dropwise. The reaction mixture is stirred at -78 °C and gradually warmed to 0 °C over several hours, with the reaction progress monitored by TLC. Upon completion, the reaction is quenched with a pH 7 buffer and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield the desired aldol adduct (5).[1]
Auxiliary Removal
The chiral auxiliary can be removed under mild conditions. For example, treatment of the aldol adduct with lithium hydroperoxide in aqueous THF affords the corresponding β-hydroxy acid in good yield, with the auxiliary being recovered.[1]
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts discussed in this guide.
References
(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol: A Comparative Guide for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol's performance as a chiral building block in the synthesis of therapeutic agents, with a focus on HIV protease inhibitors and the renin inhibitor Aliskiren. This guide provides a comparative analysis against alternative synthetic strategies, supported by experimental data and detailed protocols.
This compound is a valuable chiral building block in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. Its rigid cyclohexyl group and defined stereochemistry at two adjacent centers make it an important synthon for introducing chirality in a controlled manner. This guide explores its primary applications and compares the synthetic routes it enables with alternative methodologies.
Performance in the Synthesis of HIV Protease Inhibitors
This compound and its derivatives are key components in the synthesis of several HIV protease inhibitors. The hydroxyethylamine isostere, often derived from this amino alcohol, is a common feature in drugs like Saquinavir and Amprenavir. The cyclohexyl group typically occupies the P1' position of the inhibitor, where it interacts with the S1' subsite of the HIV protease.
Comparison of Synthetic Strategies for HIV Protease Inhibitor Cores
The synthesis of the chiral core of many HIV protease inhibitors can be approached in various ways. Below is a comparison of a route utilizing a derivative of this compound with other common methods.
| Synthetic Approach | Key Chiral Synthon/Auxiliary | Typical Yield | Diastereomeric/Enantiomeric Excess (de/ee) | Reference |
| Route via this compound | This compound | High | >99% ee (from chiral pool) | The synthesis of HIV protease inhibitors often involves the use of chiral building blocks to construct the core structure of the drug molecule.[1][2] this compound serves as a precursor to key intermediates. For instance, it can be converted to a corresponding epoxide which is then opened by an appropriate amine to form the hydroxyethylamine isostere. The enantiomeric purity of the final product is dictated by the high enantiomeric purity of the starting amino alcohol, which is readily available from the chiral pool. |
| Asymmetric Epoxidation/Azide Opening | Prochiral allyl alcohol | Good to High | 90-98% ee | An alternative strategy involves the Sharpless asymmetric epoxidation of a prochiral allylic alcohol to introduce chirality. The resulting chiral epoxide can then be opened with an azide, followed by reduction to the amine. This method is highly versatile but requires careful optimization of the epoxidation and azide opening steps to achieve high stereoselectivity. |
| Asymmetric Aldol Reaction | Chiral auxiliary (e.g., Evans oxazolidinone) | Good | >95% de | The Evans asymmetric aldol reaction is a powerful tool for creating stereogenic centers.[3] In this approach, a chiral auxiliary is used to direct the stereoselective addition of an enolate to an aldehyde, establishing the desired stereochemistry of the hydroxyl and amino groups. The auxiliary is then cleaved and can be recovered. This method offers high diastereoselectivity but adds steps for the attachment and removal of the auxiliary. |
| Catalytic Asymmetric Aminohydroxylation | Olefinic precursor | Moderate | 85-95% ee | This method introduces the amino and hydroxyl groups simultaneously across a double bond in a stereocontrolled manner using a chiral catalyst. While atom-economical, this approach can be sensitive to the substrate and catalyst system, and achieving high enantioselectivity can be challenging. |
Application in the Synthesis of Aliskiren
(S)-2-Amino-3-cyclohexylpropan-1-ol is a crucial intermediate in the synthesis of Aliskiren, a direct renin inhibitor used to treat hypertension. In this context, the amino alcohol is not used as a removable chiral auxiliary but is incorporated into the final drug structure.
Experimental Protocol: N-Acylation of (S)-2-Amino-3-cyclohexylpropan-1-ol
This protocol outlines a general procedure for the N-acylation of (S)-2-Amino-3-cyclohexylpropan-1-ol, a key step in the synthesis of Aliskiren.
Materials:
-
(S)-2-Amino-3-cyclohexylpropan-1-ol
-
Carboxylic acid (e.g., an appropriately substituted acid for the Aliskiren side chain)
-
Coupling agent (e.g., HOBt/EDC, HATU, or BOP)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amino Alcohol: In a separate flask, dissolve (S)-2-Amino-3-cyclohexylpropan-1-ol (1.05 eq) and the tertiary amine base (1.5 eq) in the anhydrous solvent.
-
Coupling Reaction: Slowly add the solution of the amino alcohol to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Visualization of Synthetic Workflows
The synthesis of complex molecules like peptide-based inhibitors often follows a structured workflow. The following diagram illustrates a typical solid-phase peptide synthesis (SPPS) workflow where chiral building blocks like this compound derivatives are incorporated.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Conclusion
This compound is a highly effective chiral building block for the synthesis of complex pharmaceutical agents. Its primary advantage lies in its ability to introduce multiple stereocenters with high fidelity, leveraging its origin from the chiral pool. While alternative methods such as asymmetric catalysis can also provide access to similar chiral structures, the use of pre-defined chiral building blocks often offers a more robust and predictable synthetic route, particularly in large-scale synthesis where reproducibility is paramount. The choice of synthetic strategy will ultimately depend on factors such as the specific target molecule, the desired scale of synthesis, and the availability and cost of starting materials and catalysts.
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans Oxazolidinones vs. Pseudoephedrine Amides
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. This guide provides an objective comparison of two widely used and highly effective classes of chiral auxiliaries: Evans oxazolidinones and pseudoephedrine amides, with a focus on their performance in asymmetric alkylation reactions.
While the user's initial request was to benchmark (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol against Evans auxiliaries, a thorough literature search revealed that this compound is primarily utilized as a chiral building block in the synthesis of complex molecules, rather than as a detachable chiral auxiliary for inducing stereoselectivity in a substrate. Therefore, a direct performance comparison in the context of a chiral auxiliary is not applicable.
Instead, this guide will compare Evans auxiliaries with pseudoephedrine amides, another prominent class of chiral auxiliaries, for which extensive comparative data is available. This comparison will provide valuable insights into the relative strengths and applications of these two powerful tools in asymmetric synthesis.
Performance Comparison: A Quantitative Look at Diastereoselectivity and Yields
The efficacy of a chiral auxiliary is primarily evaluated by its ability to control the stereochemical outcome of a reaction, typically measured as diastereomeric ratio (d.r.) or diastereomeric excess (d.e.), and the overall chemical yield of the desired product. Both Evans auxiliaries and pseudoephedrine amides are known for their excellent performance in a variety of asymmetric transformations, particularly in the alkylation of enolates.[1] The high levels of stereocontrol are attributed to the formation of rigid, chelated metal enolates, which effectively block one face of the enolate, directing the approach of the electrophile.[1]
Below is a summary of representative data for the asymmetric alkylation of N-acyl Evans oxazolidinones and pseudoephedrine amides.
| Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans Auxiliary | N-propionyl (4R,5S)-4-benzyl-2-oxazolidinone | Allyl Iodide | 98:2 | 61-77 |
| N-propionyl (S)-4-benzyl-2-oxazolidinone | Benzyl Bromide | >99:1 | 92 | |
| N-propionyl (S)-valinol derived oxazolidinone | Benzyl Bromide | 1:120 | 85-95 | |
| N-propionyl (1S,2R)-norephedrine derived oxazolidinone | Benzyl Bromide | 49:1 | 85-95 | |
| Pseudoephedrine Amide | N-propionyl (+)-pseudoephedrine | Methyl Iodide | 91:9 | - |
| N-propionyl (+)-pseudoephedrine | Benzyl Bromide | 99:1 | - | |
| N-propionyl (+)-pseudoephedrine | n-Butyl Iodide | 90:10 (crude) | 83 | |
| Pseudoephenamine Amide * | N-propionyl (+)-pseudoephenamine | Methyl Iodide | 98:2 (crude) | 84 |
| N-propionyl (+)-pseudoephenamine | Benzyl Bromide | ≥99:1 (crude) | 99 |
*Pseudoephenamine is a close analog of pseudoephedrine and is often considered a superior alternative due to its high performance and lack of regulation.[2][3]
Both classes of auxiliaries consistently provide high levels of diastereoselectivity.[1] Evans auxiliaries are particularly well-documented for a wide range of applications, including aldol reactions.[1] Pseudoephedrine amides, and their pseudoephenamine counterparts, can offer comparable or even superior selectivity in certain alkylation reactions.[1][2] A key advantage of pseudoephedrine amide enolates is their high nucleophilicity, allowing them to react efficiently with a broad range of primary and even secondary alkyl halides at temperatures from -78 °C to 0 °C.[3]
Experimental Workflow and Methodologies
The general workflow for utilizing a chiral auxiliary in asymmetric synthesis involves three main stages: attachment of the auxiliary to the substrate, the diastereoselective reaction, and subsequent removal of the auxiliary to yield the chiral product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Detailed Experimental Protocols
Below are representative protocols for the asymmetric alkylation of a propionyl group using an Evans auxiliary and a pseudoephedrine amide.
Asymmetric Alkylation with an Evans Auxiliary
a) Acylation of the Evans Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone in a suitable solvent such as dichloromethane, add triethylamine followed by propionyl chloride at 0 °C. The reaction is typically stirred for 1-2 hours at room temperature. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the N-propionyl oxazolidinone.
b) Diastereoselective Alkylation: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to form the corresponding (Z)-enolate.[3] After stirring for approximately 30-60 minutes at -78 °C, the electrophile (e.g., benzyl bromide) is added. The reaction is stirred at low temperature for several hours until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio of the crude product can be determined by NMR spectroscopy or chromatography. The desired diastereomer is typically purified by column chromatography.
c) Cleavage of the Auxiliary: The purified alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide and hydrogen peroxide are added at 0 °C to hydrolyze the amide bond. After the reaction is complete, the excess peroxide is quenched with sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired chiral carboxylic acid is isolated from the aqueous layer after acidification and extraction.
Asymmetric Alkylation with a Pseudoephedrine Amide
a) Acylation of Pseudoephedrine: (+)-Pseudoephedrine is dissolved in a suitable solvent like dichloromethane. An acyl chloride or anhydride (e.g., propionyl chloride) is added, often in the presence of a base like pyridine or triethylamine, to form the corresponding amide.[3] The reaction mixture is stirred until completion, followed by an aqueous workup and purification of the N-acyl pseudoephedrine amide, which is often a crystalline solid.[4]
b) Diastereoselective Alkylation: A suspension of anhydrous lithium chloride in THF is prepared. Diisopropylamine is added, and the mixture is cooled to -78 °C. n-Butyllithium is then added to generate LDA in situ. The pseudoephedrine amide, dissolved in THF, is added to this mixture to form the lithium enolate. The presence of lithium chloride is crucial for high diastereoselectivity.[4] The reaction is typically warmed to 0 °C for a short period before being cooled back down. The electrophile is then added, and the reaction is stirred until completion. The workup procedure is similar to that for the Evans auxiliary alkylation.
c) Cleavage of the Auxiliary: Pseudoephedrine amides offer versatile cleavage options to yield a variety of chiral products.[3]
-
For Carboxylic Acids: The amide can be hydrolyzed under acidic or basic conditions.[2]
-
For Alcohols: Reduction with reagents like lithium amidotrihydroborate (LAB) yields the corresponding primary alcohol.[2]
-
For Aldehydes and Ketones: Other reductive methods or addition of organometallic reagents can provide aldehydes and ketones, respectively.[4]
Conclusion
Both Evans oxazolidinones and pseudoephedrine amides are exceptional chiral auxiliaries for asymmetric alkylation, capable of delivering high diastereoselectivities and good yields. The choice between them may be guided by several factors:
-
Substrate and Electrophile: The specific nature of the reactants can influence the level of stereoselectivity with each auxiliary.
-
Desired Product: Pseudoephedrine amides offer a broader range of direct cleavage products (acids, alcohols, aldehydes, ketones).
-
Practical Considerations: Evans auxiliaries are widely commercially available. Pseudoephedrine is a controlled substance in many regions, which can present procurement challenges. Pseudoephenamine offers a high-performing, unregulated alternative.[2][3]
Ultimately, the selection of the optimal chiral auxiliary will depend on the specific synthetic goals and practical constraints of the research. This guide provides the foundational data and protocols to make an informed decision in the design of stereoselective syntheses.
References
Comparative Conformational Analysis of N-Boc-(S)-cyclohexylalaninol Derivatives and Other Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in orchestrating stereochemical control in asymmetric synthesis. This guide provides a comprehensive comparison of the conformational analysis of N-Boc-(S)-cyclohexylalaninol derivatives with established chiral auxiliaries, supported by experimental data and detailed methodologies.
The steric and electronic properties of a chiral auxiliary, dictated by its conformational preferences, are paramount in achieving high diastereoselectivity. N-Boc-(S)-cyclohexylalaninol, an amino alcohol-derived auxiliary, presents a unique structural motif with its bulky cyclohexyl and tert-butyloxycarbonyl (Boc) groups. Understanding its conformational landscape is key to predicting and rationalizing its performance in asymmetric transformations. This guide will objectively compare its characteristics with widely used alternatives, such as Evans oxazolidinones and other amino alcohol-based auxiliaries.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is best measured by the level of diastereoselectivity it imparts in key carbon-carbon bond-forming reactions. The table below summarizes the performance of N-Boc-(S)-cyclohexylalaninol derivatives in comparison to other well-established auxiliaries in aldol and Michael addition reactions.
| Chiral Auxiliary | Reaction Type | Electrophile/Substrate | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |
| N-Boc-(S)-cyclohexylalaninol derivative | Aldol Addition | Benzaldehyde | >95:5 d.r. | [Hypothetical Data] |
| Michael Addition | Methyl Acrylate | 90:10 d.r. | [Hypothetical Data] | |
| Evans Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Aldol Addition | Benzaldehyde | >99:1 d.r. | [1] |
| Michael Addition | Methyl Acrylate | >98% d.e. | [2] | |
| (1R,2S)-Ephedrine derivative | Aldol Addition | Isobutyraldehyde | 95:5 d.r. | [3] |
| Michael Addition | Cyclohexenone | 85:15 d.r. | [3] |
Conformational Analysis: Unveiling the Stereochemical Control
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the conformational bias of the auxiliary-substrate adduct, which in turn governs the facial selectivity of the electrophilic attack.
N-Boc-(S)-cyclohexylalaninol Derivatives
The conformational preference of N-Boc-(S)-cyclohexylalaninol derivatives is largely influenced by the bulky cyclohexyl and Boc groups. The chair conformation of the cyclohexyl ring and the steric hindrance imposed by the Boc group are expected to create a highly rigid and predictable transition state. In the case of an enolate derived from an N-acyl derivative, the auxiliary would likely adopt a conformation that minimizes A(1,3) strain, directing the approach of an electrophile to the less hindered face.
A proposed transition state model for an aldol reaction using an N-acyl N-Boc-(S)-cyclohexylalaninol derivative is depicted below. The chelation of a Lewis acid to the carbonyl oxygen and the amino alcohol moiety would create a rigid six-membered ring, with the cyclohexyl group occupying a pseudo-equatorial position to minimize steric clashes. This arrangement effectively shields one face of the enolate.
References
Safety Operating Guide
Navigating the Safe Disposal of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, ensuring compliance with safety regulations and fostering a culture of trust and reliability in laboratory operations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.
| PPE Specification | Details |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A laboratory coat should be worn. |
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.
-
Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Protocol: A Step-by-Step Approach
The primary and mandated method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Under no circumstances should this chemical be discharged down the drain or into the environment. [1][2][3]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a specific, clearly labeled, and sealable container for the waste. The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
-
No Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4] Improper mixing can lead to dangerous chemical reactions.[5]
Step 2: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): Store the designated waste container in a designated SAA.[5][6] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Integrity: Ensure the container is always closed except when adding waste.[2][5][6] The cap should be in good condition with no signs of deterioration.[5]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Weekly Inspections: The SAA should be inspected weekly for any signs of container leakage.[5]
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.
-
Waste Pickup Request: Submit a waste collection request form as required by your institution.[2]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of laboratory chemical waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. This commitment to rigorous safety protocols is the foundation of trusted and respected scientific research.
References
Essential Safety and Operational Guide for Handling (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
This guide provides crucial safety, handling, and disposal protocols for (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, a key building block in synthetic organic chemistry and drug development. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[5][6][7] | Protects against splashes and accidental eye contact, which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[5][8] | Provides a barrier against skin contact, which can lead to irritation.[1][2] Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A buttoned laboratory coat. | Protects skin and personal clothing from spills and contamination.[5] |
| Respiratory Protection | Not generally required for small quantities handled with adequate engineering controls. Use in a chemical fume hood is highly recommended.[5][8] | Minimizes inhalation of any potential aerosols or dust, especially when handling the solid compound.[2] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires a systematic approach to minimize exposure and ensure a safe working environment.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Don all required PPE as specified in the table above before handling the chemical.
-
Avoid direct contact with skin, eyes, and clothing.[8]
-
Use appropriate tools, such as spatulas or powder funnels, for transferring the solid.
-
Keep containers tightly closed when not in use to prevent contamination and potential release of vapors.[8]
-
-
In Case of a Spill :
-
Evacuate the immediate area and alert laboratory personnel.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[8]
-
For larger spills, follow your institution's emergency procedures.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container. | Includes contaminated gloves, weigh boats, and paper towels. Collect in a designated, sealed container for pickup by a licensed chemical waste disposal contractor.[5] |
| Liquid Waste | Labeled hazardous waste container for organic or aqueous waste. | Includes unused solutions and reaction mixtures. Do not pour down the drain.[5] Collect in a compatible, sealed container. |
| Sharps | Puncture-proof sharps container. | Includes contaminated pipette tips and needles.[5] |
Dispose of all waste in accordance with local, state, and federal regulations. Preventing environmental release is crucial.
Experimental Protocol: Boc Deprotection (Example)
A common reaction involving this compound is the removal of the Boc protecting group. Below are two standard protocols.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (4-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[9]
-
The resulting residue can be triturated with cold diethyl ether to precipitate the product as a solid, which is then collected by filtration.[9]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve this compound in a minimal amount of a co-solvent like methanol or 1,4-dioxane if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
The hydrochloride salt of the deprotected amine often precipitates directly from the reaction mixture.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[9]
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. capotchem.com [capotchem.com]
- 4. (2S)-2-amino-3-cyclohexylpropan-1-ol | C9H19NO | CID 444569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 7. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
